2-Thienylalanine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862813 | |
| Record name | 2-Thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige powder; [Sigma-Aldrich MSDS] | |
| Record name | beta-2-Thienyl-DL-alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2021-58-1, 139-86-6 | |
| Record name | 2-Thienylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thienylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thienylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-2-thienyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-thienyl)alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-DL-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZK0RDK1XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Thienylalanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 2-Thienylalanine. The information is curated for professionals in research and development, offering detailed data and insights into this non-proteinogenic amino acid.
Chemical and Physical Properties
This compound, a derivative of the amino acid alanine, incorporates a thiophene ring.[1] It is typically a white to off-white crystalline solid.[2] The quantitative chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂S | [3][4][5] |
| Molecular Weight | 171.22 g/mol | [3][4][5] |
| Melting Point | 255-263 °C (decomposes) | [6] |
| Boiling Point | 311.3 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Water Solubility | Slightly soluble; 0.15 M | [2][4][6] |
| Flash Point | 142.1 ± 25.1 °C | [4] |
| Refractive Index | 1.598 | [4] |
| PSA (Polar Surface Area) | 91.6 Ų | [3][5] |
| XLogP3 | -1.7 | [2][3] |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical nomenclature systems. It is an amino acid that contains a thiophene side chain.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-3-thiophen-2-ylpropanoic acid | [1][3][5] |
| SMILES | C1=CSC(=C1)CC(C(=O)O)N | [3][5] |
| InChI | InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | [1][3] |
| InChIKey | WTOFYLAWDLQMBZ-UHFFFAOYSA-N | [3] |
| CAS Number | 2021-58-1 | [3][4] |
| Synonyms | β-2-Thienyl-DL-alanine, 2-Thiophenealanine, alpha-Amino-2-thiophenepropanoic acid | [3][4] |
Biological Activity and Mechanism of Action
This compound is recognized as a phenylalanine antagonist.[1] Its structural similarity to phenylalanine allows it to interfere with metabolic pathways that utilize the natural amino acid.
Inhibition of Bacterial Growth: One of the most well-documented activities of this compound is its ability to inhibit bacterial growth.[7] It is incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins.[7] This mechanism is the basis for its use in the Guthrie test, a microbiological assay used to screen for phenylketonuria (PKU).[1][7] In the presence of high levels of phenylalanine, as seen in the blood of PKU patients, the inhibitory effect of this compound is overcome, allowing for bacterial growth.[7]
Enzyme Inhibition: this compound also acts as a competitive inhibitor of enzymes that process phenylalanine. It has been shown to inhibit hepatic phenylalanine hydroxylase, the enzyme deficient in PKU, and to a lesser extent, the intestinal transport of phenylalanine.[8] The inhibitory effects on these processes, however, may be limited by its rapid metabolism.[8]
Synthesis and Analysis
Experimental Protocols for Synthesis: Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the provided search results. However, the literature describes several established routes for the synthesis of L-thienylalanines, including:
-
The Hydantoin Route: This method involves the use of 5-thienylmethylhydantoin as a precursor.[9]
-
The Azlactone Route: Another established chemical synthesis pathway.[9]
-
Biotechnical Preparation: An innovative approach involves the transamination of the enol form of 2-hydroxy-3-thienylacrylic acids using biotransformation, with L-aspartic or L-glutamic acid as an amino donor.[9] An improved synthesis of beta-2-thienylalanine was described as early as 1946.[10]
Analytical Methods: The characterization of this compound involves standard analytical techniques to confirm its structure and purity. Spectral data available from public repositories include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available.[3]
-
Mass Spectrometry (MS): GC-MS and MS-MS data have been reported.[3]
-
Infrared (IR) Spectroscopy: FTIR spectra are also available for characterization.[3]
Safety and Handling
This compound is classified with the following GHS hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] It should be handled in a well-ventilated area.
Conclusion
This compound is a non-proteinogenic amino acid with significant biological activity as a phenylalanine antagonist. Its chemical and structural properties are well-characterized, making it a valuable tool in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Its application in the Guthrie test for PKU screening highlights its utility in clinical diagnostics. Further research into its synthesis and biological effects could open new avenues for its application in drug development and biotechnology.
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 10. An improved synthesis of beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Thienylalanine: A Technical Guide for Researchers
An In-depth Examination of a Potent Phenylalanine Antagonist
Introduction
2-Thienylalanine is a non-proteinogenic amino acid, structurally analogous to the essential amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring. This structural similarity is the basis of its primary biological activity as a competitive antagonist of phenylalanine. Its ability to interfere with metabolic pathways and protein synthesis that are dependent on phenylalanine has led to its application in a range of research and diagnostic contexts, most notably in the microbiological screening for phenylketonuria (PKU). This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data on its effects, detailed experimental protocols, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the application and study of this intriguing amino acid analogue.
Core Biological Activities
The primary biological activities of this compound stem from its role as a competitive antagonist of L-phenylalanine. This antagonism manifests in several key biological processes:
-
Inhibition of Bacterial Growth: this compound can be incorporated into bacterial proteins in place of phenylalanine. This substitution results in the formation of non-functional proteins, leading to the inhibition of bacterial growth. This principle is famously exploited in the Guthrie test for the diagnosis of phenylketonuria (PKU). In this test, the growth of Bacillus subtilis is inhibited by this compound in the culture medium. However, in the presence of high levels of phenylalanine, as found in the blood of PKU patients, the inhibitory effect is overcome, and the bacteria can grow.
-
Enzyme Inhibition: this compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition can lead to a buildup of phenylalanine, mimicking the biochemical phenotype of PKU in experimental models.
-
Inhibition of Amino Acid Transport: this compound can compete with phenylalanine for uptake by amino acid transporters in the intestine and other tissues. This can reduce the absorption and cellular uptake of phenylalanine.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
| Enzyme Inhibition Data | |
| Target Enzyme | Phenylalanine Hydroxylase (rat liver) |
| Inhibition Type | Competitive |
| Apparent Km (no inhibitor) | 0.61 mM |
| Apparent Km (with 24 mM this compound) | 2.70 mM |
| Vmax | No significant change |
| Reference | [1][2] |
| Enzyme Inhibition Data | |
| Target Enzyme | Phenylalanine Hydroxylase (rat kidney) |
| Inhibition Type | Competitive |
| Apparent Km (no inhibitor) | 0.50 mM |
| Apparent Km (with 24 mM this compound) | 1.60 mM |
| Vmax | No significant change |
| Reference | [1][2] |
| Intestinal Transport Inhibition Data | |
| Transport Process | Intestinal absorption of Phenylalanine |
| Inhibition Type | Competitive |
| Ki Value | 81 mM |
| Reference | [1][2] |
Experimental Protocols
Protocol 1: Guthrie Test for Phenylketonuria Screening
This protocol describes the bacterial inhibition assay for the semi-quantitative detection of elevated phenylalanine levels in newborn blood samples.[3][4]
Materials:
-
Sterile filter paper discs (Guthrie cards)
-
Blood lancet for heel prick
-
Agar plates containing a minimal growth medium
-
Spore suspension of Bacillus subtilis
-
β-2-Thienylalanine solution
-
Phenylalanine standards of known concentrations
-
Incubator at 37°C
-
Ruler or caliper for measuring zone of inhibition/growth
Procedure:
-
Sample Collection: A few drops of blood are collected from a heel prick of the newborn onto a designated area of a sterile filter paper disc (Guthrie card). The blood spot is allowed to air dry completely.
-
Preparation of Assay Plates: A minimal agar medium is prepared and autoclaved. After cooling to approximately 50°C, a spore suspension of Bacillus subtilis and a solution of β-2-Thienylalanine are added to the agar to achieve a final concentration that is inhibitory to bacterial growth. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Application of Samples and Standards: A small disc is punched out from the dried blood spot on the Guthrie card and placed onto the surface of the agar plate. Discs prepared from blood samples with known concentrations of phenylalanine (standards) are also placed on the same plate to create a standard curve.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: After incubation, the plates are examined for bacterial growth. In the absence of elevated phenylalanine, the β-2-Thienylalanine in the agar will inhibit the growth of Bacillus subtilis. If the blood sample contains high levels of phenylalanine, it will counteract the inhibitory effect of β-2-Thienylalanine, and a zone of bacterial growth will be observed around the disc. The diameter of the growth zone is proportional to the concentration of phenylalanine in the blood sample. The phenylalanine level in the newborn's blood is estimated by comparing the diameter of the growth zone of the patient's sample to the diameters of the growth zones of the phenylalanine standards.
Protocol 2: In Vitro Phenylalanine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the activity of phenylalanine hydroxylase (PAH). The assay measures the production of tyrosine from phenylalanine.
Materials:
-
Purified or recombinant phenylalanine hydroxylase (PAH)
-
L-Phenylalanine solution (substrate)
-
This compound solution (inhibitor)
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)
-
Stopping solution (e.g., trichloroacetic acid or perchloric acid)
-
HPLC system with a fluorescence or UV detector for tyrosine quantification
-
96-well plates or microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. For each reaction, include the assay buffer, catalase, and the PAH enzyme.
-
Inhibitor and Substrate Addition: Add varying concentrations of this compound to the respective wells. Also, prepare control wells without the inhibitor. Add a fixed, non-saturating concentration of L-phenylalanine to all wells.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor, BH4, to each well.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time period (e.g., 20-30 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding a stopping solution, such as trichloroacetic acid, which will precipitate the enzyme.
-
Quantification of Tyrosine: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the amount of tyrosine produced using an HPLC system with either fluorescence or UV detection.
-
Data Analysis: Calculate the rate of tyrosine formation for each inhibitor concentration. Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and to calculate the inhibition constant (Ki).
Signaling Pathways and Logical Relationships
Phenylalanine Metabolism and this compound Inhibition
This compound primarily interferes with the normal metabolic pathway of phenylalanine. The following diagram illustrates the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase and how this compound competitively inhibits this step.
Guthrie Test Workflow
The Guthrie test is a classic example of a biological assay that utilizes the antagonistic properties of this compound. The workflow is a logical sequence of steps leading to the diagnosis of PKU.
Hypothesized Impact on Cellular Signaling
While direct evidence linking this compound to specific signaling pathways like mTOR and MAPK is limited, its role as a phenylalanine antagonist suggests a potential for indirect influence. Amino acid availability is a critical regulator of these pathways. Deprivation of an essential amino acid like phenylalanine can lead to the inhibition of mTORC1 signaling and the activation of stress-response pathways like the MAPK pathway. As a competitive inhibitor of phenylalanine uptake and utilization, this compound could mimic a state of phenylalanine deprivation, thereby potentially modulating these key cellular signaling networks.
Conclusion
This compound serves as a valuable research tool due to its specific antagonism of phenylalanine. Its biological effects are primarily centered on the disruption of phenylalanine-dependent processes, leading to bacterial growth inhibition, enzyme inhibition, and reduced amino acid transport. The quantitative data and experimental protocols provided in this guide offer a practical foundation for researchers working with this compound. While its direct effects on complex signaling networks like mTOR and MAPK are still an area for further investigation, its ability to mimic phenylalanine deprivation provides a strong rationale for exploring its potential to modulate these pathways. As our understanding of the intricate interplay between amino acid metabolism and cellular signaling deepens, the utility of specific antagonists like this compound in dissecting these pathways is likely to expand.
References
- 1. Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
The Discovery, History, and Applications of 2-Thienylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thienylalanine is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent antagonist of the essential amino acid phenylalanine. Structurally similar to phenylalanine, with a thiophene ring replacing the phenyl group, this compound serves as a valuable tool in biochemical research and a building block in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, history, biological activity, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The exploration of amino acid analogs as potential antimetabolites led to the synthesis and investigation of this compound. An early improved synthesis of β-2-thienylalanine was reported in the Journal of Biological Chemistry in 1946. Its primary initial application was in the study of amino acid metabolism and antagonism.
A pivotal moment in the history of this compound came with its use in the Guthrie test, a bacterial inhibition assay developed by Robert Guthrie in the 1960s for the early screening of phenylketonuria (PKU) in newborns.[1] This test utilizes the ability of this compound to inhibit the growth of the bacterium Bacillus subtilis. In the presence of high levels of phenylalanine in a blood sample, this inhibition is overcome, allowing for the detection of the metabolic disorder.[1]
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of enzymes and transport systems that recognize phenylalanine. Its structural similarity allows it to bind to the active sites of these proteins, thereby blocking the normal metabolic processes involving phenylalanine.
Inhibition of Phenylalanine Hydroxylase
This compound is a known inhibitor of phenylalanine hydroxylase, the enzyme responsible for the conversion of phenylalanine to tyrosine. This inhibition is competitive in nature. In vitro studies using rat liver and kidney homogenates have demonstrated this inhibitory effect.
Inhibition of Phenylalanine Intestinal Transport
The intestinal absorption of phenylalanine is also competitively inhibited by this compound.[2] This has been demonstrated in studies using in vivo perfusion of rat jejunum.
Incorporation into Proteins and Antibacterial Activity
As a phenylalanine analog, this compound can be mistakenly incorporated into proteins in place of phenylalanine during protein synthesis.[3] This substitution can lead to the formation of non-functional proteins, which is the basis for its growth-inhibitory effects on bacteria like Bacillus subtilis and Escherichia coli.[3][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Enzyme/System | Organism/Tissue | Value | Reference |
| Apparent Km of Phenylalanine (in the presence of 24mM β-2-thienyl-dl-alanine) | Phenylalanine Hydroxylase | Rat Liver | 2.70 mM | [2] |
| Apparent Km of Phenylalanine (in the presence of 24mM β-2-thienyl-dl-alanine) | Phenylalanine Hydroxylase | Rat Kidney | 1.60 mM | [2] |
| Ki | Phenylalanine Intestinal Transport | Rat Jejunum | 81 mM | [2] |
Table 1: Inhibitory constants of this compound.
| Property | Value | Reference |
| Molecular Formula | C7H9NO2S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | Faintly beige powder | |
| CAS Number | 139-86-6 | [6] |
Table 2: Physicochemical properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of β-2-Thienyl-DL-alanine via Optical Resolution
This protocol describes the preparation of optically active β-2-thienyl-L-alanine from a racemic mixture using an optical resolving agent.
Materials:
-
β-2-thienyl-DL-alanine
-
Dibenzoyl-D-tartaric acid
-
Water
-
Acetic acid
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
To a reaction vessel, add 200 mL of water and 50 mL of acetic acid.
-
Add 10.0 g of β-2-thienyl-DL-alanine and 20.9 g of dibenzoyl-D-tartaric acid to the solvent mixture.[7]
-
Heat the mixture to 60°C and stir for 1 hour.[7]
-
Slowly cool the solution to room temperature and continue stirring for an additional hour.[7]
-
The salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid will precipitate.
-
Collect the precipitated salt by filtration. The resulting product should have a high L/D ratio (e.g., 96/4).[7]
-
The free L-amino acid can be obtained by subsequent treatment of the salt.
Phenylalanine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on phenylalanine hydroxylase activity by measuring the production of tyrosine.
Materials:
-
Phenylalanine hydroxylase enzyme solution (0.2 - 1.0 unit/mL)
-
200 mM Tris-HCl buffer, pH 7.2
-
4.0 mM L-Phenylalanine solution
-
Catalase solution (4000 units/mL)
-
16.65 mM DL-Dithiothreitol (DTT) solution
-
6-Methyl-5,6,7,8-tetrahydropterine (6-MTHP) solution
-
This compound solution (inhibitor, various concentrations)
-
5% (v/v) Trichloroacetic acid (TCA) solution
-
Reagents for tyrosine detection (e.g., 1-Nitroso-2-Naphthol solution, Nitric Acid with Sodium Nitrite)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine solution, and catalase.
-
Add the phenylalanine hydroxylase enzyme solution to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture. A control reaction should be run without the inhibitor.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the cofactor, 6-MTHP.
-
Incubate the reaction at 25°C for a defined period (e.g., 8 minutes).
-
Stop the reaction by adding the TCA solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Quantify the amount of tyrosine produced in the supernatant using a colorimetric method with 1-Nitroso-2-Naphthol, which forms a colored product with tyrosine that can be measured spectrophotometrically at 450 nm.[8]
-
Compare the tyrosine production in the presence and absence of this compound to determine the inhibitory activity.
In Vitro Intestinal Transport Inhibition Assay using Caco-2 Cells
This protocol describes a method to assess the inhibition of phenylalanine transport by this compound using a Caco-2 cell monolayer model, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
L-Phenylalanine solution (containing a labeled tracer, e.g., 14C-phenylalanine)
-
This compound solution (inhibitor, various concentrations)
-
Scintillation counter
Procedure:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing labeled L-phenylalanine to the apical (upper) chamber.
-
To test for inhibition, add varying concentrations of this compound to the apical chamber along with the labeled L-phenylalanine.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify the amount of labeled L-phenylalanine that has been transported across the cell monolayer by liquid scintillation counting.
-
Compare the transport rates in the presence and absence of this compound to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 7. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility of 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-thienylalanine, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from the structurally similar proteinogenic amino acids, L-phenylalanine and L-tryptophan, to provide a robust comparative analysis. This guide also details the standard experimental protocols for solubility determination, offering a framework for researchers to ascertain the solubility of this compound in their specific solvent systems.
Introduction to this compound and its Importance
This compound is an analog of the essential amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring. This structural modification imparts unique physicochemical properties, making it a valuable tool in various research applications, including its use as a competitive inhibitor in bacterial growth assays and as a building block in peptide synthesis. Understanding its solubility is paramount for its effective use in these applications, as it directly impacts formulation, bioavailability, and experimental design.
Quantitative Solubility Data
To provide a more substantive understanding of its likely solubility profile, this guide presents a comparative analysis with L-phenylalanine and L-tryptophan. These amino acids share structural similarities with this compound, particularly the presence of an aromatic ring system attached to the alanine backbone.
Table 1: Comparative Solubility of Aromatic Amino Acids in Various Solvents
| Solvent | This compound | L-Phenylalanine | L-Tryptophan |
| Water | Slightly soluble[1][2]; ≥ 5 mg/mL[3]; 0.15 M[4] | Sparingly soluble[5]; ~27 g/L at 25°C[6] | 11.4 g/L at 25°C[7] |
| Ethanol | Data not available | Practically insoluble[5] | Soluble in hot alcohol[7] |
| Methanol | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
| DMSO | Data not available | Data not available | Soluble |
Note: The presented data for L-phenylalanine and L-tryptophan are compiled from various sources and are intended for comparative purposes. The solubility can be influenced by factors such as temperature and pH.
The structural similarity of the side chains—a thiophene ring in this compound, a phenyl ring in phenylalanine, and an indole ring in tryptophan—suggests that their solubility behavior in polar and non-polar solvents will be comparable. All three are expected to exhibit limited solubility in water and even lower solubility in less polar organic solvents.
Factors Influencing Solubility
The solubility of amino acids like this compound is significantly influenced by several factors:
-
Temperature: Generally, the solubility of amino acids in aqueous solutions increases with temperature[8][9][10]. This is because the dissolution process is often endothermic.
-
pH: The solubility of amino acids is highly dependent on the pH of the solution. It is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the amino acid exists as a charged species (anion or cation), which enhances its interaction with polar solvents like water, thereby increasing its solubility[11][12][13].
-
Solvent Polarity: The "like dissolves like" principle applies. The zwitterionic nature of amino acids at neutral pH makes them more soluble in polar solvents. The hydrophobicity of the side chain also plays a crucial role; the aromatic-like thiophene ring in this compound contributes to its overall low solubility in water.
Experimental Protocols for Solubility Determination
For researchers needing to determine the precise solubility of this compound in a specific solvent system, the following established methods are recommended.
Equilibrium Solubility Method (Shake-Flask Method)
This is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a filter that does not adsorb the solute) or centrifugation.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents or conditions, various HTS methods can be employed. These are often kinetic solubility measurements.
Methodology (General Workflow):
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Dilution: Aliquots of the stock solution are added to the test solvents in a multi-well plate.
-
Precipitation Detection: The formation of a precipitate is monitored over time using techniques like nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.
-
Data Analysis: The solubility is often reported as the concentration at which precipitation is first observed.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination method.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion
While direct quantitative solubility data for this compound is sparse, a comparative analysis with structurally similar amino acids like L-phenylalanine and L-tryptophan provides valuable insights into its likely solubility profile. Researchers and drug development professionals are encouraged to determine the solubility of this compound under their specific experimental conditions using the standardized protocols outlined in this guide. A thorough understanding of its solubility is a critical first step in harnessing the full potential of this unique amino acid in scientific research and development.
References
- 1. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]
- 2. L-2-THIENYLALANINE CAS#: 22951-96-8 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. sepax-tech.com.cn [sepax-tech.com.cn]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. Strona domeny infona.pl [infona.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Properties of 2-Thienylalanine: A Technical Guide
Introduction: 2-Thienylalanine is a non-proteinogenic amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a thiophene ring.[1] This substitution imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and drug development.[2] Its incorporation into peptides or small molecules can modulate pharmacokinetic properties and enhance biological activity.[3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the structural analysis of peptides and proteins into which it is incorporated. This guide provides an in-depth overview of the key spectroscopic properties of this compound, tailored for researchers and drug development professionals.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the key chromophore is the thiophene ring, an aromatic system that absorbs UV radiation. This property is fundamental for quantifying the concentration of the amino acid in solution via the Beer-Lambert law.
Spectroscopic Data
Quantitative UV-Vis absorption data for isolated this compound is not extensively reported in peer-reviewed literature. However, based on the thiophene chromophore, significant absorption is expected in the UV region. For comparison, its structural analog, phenylalanine, exhibits an absorption maximum around 257-260 nm.[4] The presence of the sulfur atom in the thiophene ring may shift the absorption wavelength.
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | Not Reported | - |
| Molar Absorptivity (ε) | Not Reported | - |
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol outlines the determination of this compound concentration and its absorption spectrum.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as deionized water or phosphate buffer (pH 7.4).
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Use matched quartz cuvettes with a 1 cm path length for all measurements to ensure consistency.
-
-
Data Acquisition:
-
Fill a cuvette with the solvent blank and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).
-
Measure the absorbance of each standard dilution at the wavelength of maximum absorbance (λmax), which must be determined by an initial scan.
-
To determine λmax, perform a wavelength scan (200-400 nm) on a mid-range concentration sample.
-
Measure the absorbance of the unknown sample.
-
-
Data Analysis:
-
Subtract the blank spectrum from each sample spectrum.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the linear regression of the calibration curve to determine the concentration of the unknown sample based on its absorbance.
-
Visualization: UV-Vis Experimental Workflow
Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. While many amino acids have low intrinsic fluorescence, aromatic residues can be fluorescent. The fluorescence properties of this compound are primarily attributed to its thiophene ring. These properties are highly sensitive to the local environment, making it a useful probe for studying protein conformation and binding events.
Spectroscopic Data
Specific fluorescence data for isolated this compound, such as its quantum yield, is not widely available. The fluorescence of thiophene-containing compounds can vary significantly with substitution and environment.[3][5] For context, phenylalanine has a very low quantum yield (0.022).[3] It is common to derivatize amino acids with highly fluorescent tags to enhance detection and analysis.[6]
| Parameter | Value | Reference |
| Excitation Maximum (λex) | Not Reported | - |
| Emission Maximum (λem) | Not Reported | - |
| Fluorescence Quantum Yield (ΦF) | Not Reported | - |
Experimental Protocol: Fluorescence Spectrum Acquisition
This protocol describes how to measure the fluorescence emission spectrum of this compound.
-
Sample Preparation:
-
Prepare a dilute stock solution of this compound (e.g., 100 µM) in a fluorescence-grade solvent (e.g., ethanol or buffered water). The solvent should not fluoresce in the region of interest.
-
Ensure the sample absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions (typically 30-60 minutes).
-
Set the excitation and emission slit widths (e.g., 5 nm). Wider slits increase signal but decrease resolution.
-
-
Data Acquisition:
-
Acquire an emission spectrum of the solvent blank by scanning the emission monochromator while holding the excitation wavelength fixed. A reasonable starting excitation wavelength (λex) would be near the compound's expected UV absorption maximum (e.g., 260-280 nm).
-
Acquire the emission spectrum of the this compound sample using the same instrument settings. The emission scan range should typically start ~10-20 nm above the excitation wavelength and extend for 200-300 nm (e.g., scan from 290 nm to 600 nm).
-
To find the optimal excitation wavelength, perform an excitation scan by scanning the excitation monochromator while holding the emission monochromator fixed at the peak of the emission spectrum.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound.
-
Identify the wavelengths of maximum excitation and emission intensity.
-
Visualization: Fluorescence Spectroscopy Workflow
Caption: General workflow for acquiring fluorescence excitation and emission spectra.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light. When incorporated into a peptide chain, this compound, as an aromatic amino acid, contributes to the near-UV CD spectrum (250-350 nm). The signal in this region is sensitive to the local environment and conformation of the thiophene side chain, providing insights into protein folding and tertiary structure.
Spectroscopic Data
The CD spectrum of an individual amino acid is typically weak. The primary utility of this compound in CD spectroscopy arises when it is part of a larger, structured peptide or protein. The data below describes the expected spectral regions where it contributes.
| Spectral Region | Wavelength Range | Structural Information |
| Far-UV | 190-250 nm | Peptide backbone conformation (α-helix, β-sheet) |
| Near-UV | 250-350 nm | Tertiary structure and local environment of the aromatic this compound side chain |
Experimental Protocol: Peptide CD Spectrum Acquisition
This protocol is for analyzing a peptide containing one or more this compound residues.
-
Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate). Buffers with high chloride concentrations or other components that absorb in the far-UV should be avoided.
-
Determine the peptide concentration accurately, for example, by UV-Vis absorbance. A typical concentration for far-UV CD is 0.1 mg/mL and for near-UV CD is 1 mg/mL.
-
Prepare a matched buffer blank solution identical to the sample solution but without the peptide.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before and during the experiment.
-
Set the desired temperature using a Peltier temperature controller.
-
Select an appropriate quartz cuvette. A 1 mm path length is common for far-UV, while a 10 mm path length is often used for near-UV measurements.
-
-
Data Acquisition:
-
Collect a baseline spectrum of the buffer blank in the desired range (e.g., 190-260 nm for far-UV; 250-350 nm for near-UV).
-
Rinse the cuvette thoroughly and fill it with the peptide sample.
-
Acquire the CD spectrum of the peptide sample using the same instrument settings (e.g., scan speed, bandwidth, number of accumulations). Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.
-
Visualization: Circular Dichroism Experimental Workflow
Caption: Workflow for acquiring and analyzing the CD spectrum of a peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. For this compound, ¹H and ¹³C NMR provide a unique fingerprint based on the chemical shifts of its hydrogen and carbon atoms, respectively. These shifts are sensitive to the electronic environment of each nucleus.
Spectroscopic Data
NMR spectra for both L- and DL-forms of this compound are available from various databases and suppliers.[2][7][8] The chemical shifts provide definitive information for structural confirmation. The exact values can vary slightly depending on the solvent and pH.
Table 4.1: ¹H NMR Chemical Shifts (δ) for this compound (Note: Data is representative and may vary with solvent and conditions)
| Proton | Chemical Shift (ppm) | Multiplicity |
| α-H | ~3.8 | Multiplet |
| β-H | ~1.5 | Multiplet |
| Thiophene H | 6.9 - 7.4 | Multiplets |
Table 4.2: ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is representative and may vary with solvent and conditions)
| Carbon | Chemical Shift (ppm) |
| C=O (Carboxyl) | ~178 |
| Cα | ~53 |
| Cβ | ~19 |
| Thiophene C | 125 - 140 |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for amino acids to exchange labile amine and carboxyl protons.
-
Add a small amount of an internal standard, such as DSS or TMSP, for referencing the chemical shifts to 0 ppm if required.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
-
Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. ¹³C has a low natural abundance, so a larger number of scans and a more concentrated sample may be required.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Reference the spectrum using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding atoms in the molecule based on their chemical shift, multiplicity, and integration.
-
Visualization: NMR Experimental Workflow
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Thienylalanine, a critical non-proteinogenic amino acid analogue used in pharmaceutical research and development. Ensuring the integrity of this compound is paramount for reproducible experimental results and the development of safe and effective therapeutics.
Chemical and Physical Properties
This compound, with the systematic name 2-Amino-3-(thiophen-2-yl)propanoic acid, is an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂S[1] |
| Molecular Weight | 171.22 g/mol [1][2] |
| Appearance | Faintly beige or off-white to brown crystalline powder[1] |
| Melting Point | Approximately 255-263 °C (decomposes) |
| Solubility | Slightly soluble in water.[3] |
| pKa | ~2.15 (predicted) |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound. The following tables summarize the recommended storage conditions for both solid form and solutions, based on supplier data sheets and general laboratory best practices.
Solid Form (Lyophilized Powder)
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (weeks) | 2-8°C | Standard | Protect from light |
| Long-term (months to years) | -20°C to -80°C | Inert gas (e.g., Argon) recommended | Protect from light |
In Solution
| Solvent | Storage Duration | Temperature | Additional Notes |
| Aqueous Buffer (pH 5-7) | Up to 1 month | -20°C | Avoid repeated freeze-thaw cycles. |
| Aqueous Buffer (pH 5-7) | Up to 6 months | -80°C | Aliquot into single-use vials. |
| Organic Solvents (e.g., DMSO) | Up to 1 month | -20°C | Ensure solvent is anhydrous. |
| Organic Solvents (e.g., DMSO) | Up to 6 months | -80°C | Store in tightly sealed containers. |
Stability Profile and Potential Degradation Pathways
While specific, in-depth public stability studies on this compound are limited, its chemical structure suggests susceptibility to degradation pathways common to amino acids, particularly those containing a sulfur-heterocycle. Forced degradation studies are instrumental in elucidating these pathways.[4][5]
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate oxidation and other degradation reactions.
-
pH: Extremes in pH can lead to hydrolysis and racemization. The stability of amino acids in solution is often optimal near their isoelectric point.
-
Light: The thiophene ring may be susceptible to photodegradation upon exposure to UV light.
-
Oxidizing Agents: The sulfur atom in the thiophene ring is prone to oxidation.
Hypothetical Degradation Pathway
Based on the chemical structure of this compound, a potential degradation pathway could involve oxidation of the thiophene ring. The following diagram illustrates a hypothetical oxidative degradation pathway.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are generalized protocols for such studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6]
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. While specific degradation pathways have not been extensively published, adherence to recommended storage conditions, particularly protection from light and elevated temperatures, is essential. For applications requiring the highest level of assurance, a comprehensive stability study following the outlined protocols is strongly recommended. This will ensure the quality and reliability of experimental data and contribute to the development of robust and safe pharmaceutical products.
References
- 1. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharmaspec.com [biopharmaspec.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Thienylalanine (2-TA) is a non-proteinogenic amino acid analogue of phenylalanine that exerts its biological effects through several distinct mechanisms. Primarily, it acts as a competitive antagonist of phenylalanine, interfering with key metabolic and biosynthetic pathways. This technical guide elucidates the core mechanisms of action of this compound, providing a comprehensive overview of its effects on enzyme kinetics, cellular transport, protein synthesis, and metabolic pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions, intended to serve as a valuable resource for researchers in drug discovery and development.
Core Mechanisms of Action
This compound's primary mechanisms of action stem from its structural similarity to the essential amino acid L-phenylalanine. This mimicry allows it to interact with biological systems that normally recognize and process phenylalanine, leading to antagonistic effects. The three principal mechanisms are:
-
Competitive Inhibition of Phenylalanine Hydroxylase: this compound competitively inhibits phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition disrupts the normal metabolic flux of aromatic amino acids.
-
Inhibition of Phenylalanine Transport: It competitively inhibits the intestinal absorption and cellular uptake of phenylalanine by targeting amino acid transporters.
-
Incorporation into Proteins and False Feedback Inhibition: this compound can be mistakenly incorporated into nascent polypeptide chains during protein synthesis, leading to the formation of non-functional proteins. This incorporation can also lead to "false feedback inhibition" of the aromatic amino acid biosynthesis pathway, downregulating the production of essential aromatic amino acids.
Quantitative Analysis of Inhibitory Effects
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key kinetic parameters.
Table 1: Inhibition of Phenylalanine Hydroxylase
| Tissue | Enzyme Source | Inhibitor Concentration | Apparent Km for Phenylalanine (Control) | Apparent Km for Phenylalanine (with 2-TA) | Vmax | Reference |
| Rat Liver | Crude Homogenate | 24 mM | 0.61 mM | 2.70 mM | No significant change | [1] |
| Rat Kidney | Crude Homogenate | 24 mM | 0.50 mM | 1.60 mM | No significant change | [1] |
Table 2: Inhibition of Intestinal Phenylalanine Absorption
| System | Perfusion Concentration of Phenylalanine | Ki of this compound | Reference |
| Rat Jejunum (in vivo) | 0.2–2.0 mM | 81 mM | [1] |
Signaling and Metabolic Pathways
Aromatic Amino Acid Biosynthesis and False Feedback Inhibition
In microorganisms and plants, the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) is tightly regulated by feedback inhibition, where the end products allosterically inhibit key enzymes in the pathway.[2][3][4] this compound, by mimicking phenylalanine, can trigger this feedback inhibition, a phenomenon known as "false feedback inhibition".[5] This leads to a downregulation of the entire aromatic amino acid biosynthesis pathway, depriving the cell of essential building blocks for protein synthesis and other metabolic processes.
References
- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Aromatic Acid Biosynthesis in Bacillus subtilis: Sequential Feedback Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. FALSE FEEDBACK INHIBITION OF AROMATIC AMINO ACID BIOSYNTHESIS BY BETA-2-THIENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Incorporating 2-Thienylalanine into Proteins using Cell-Free Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties. 2-Thienylalanine, a structural analog of phenylalanine, presents an interesting candidate for modifying protein structure and function due to its unique electronic and steric properties. Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the efficient incorporation of ncAAs, offering an open environment that allows for precise control over reaction components. This application note provides a detailed protocol for the incorporation of this compound into a target protein using an E. coli-based cell-free system.
Principle
This compound can be incorporated into proteins in place of phenylalanine by leveraging the substrate promiscuity of the endogenous phenylalanyl-tRNA synthetase (PheRS) in an E. coli cell-free extract.[1][2] By preparing a cell-free extract deficient in phenylalanine and supplementing the CFPS reaction with this compound, the translational machinery can be directed to utilize the non-canonical analog at phenylalanine codon positions. This method provides a straightforward approach for producing proteins containing this compound without the need for complex genetic engineering of orthogonal translation systems.
Experimental Workflow
The overall workflow for incorporating this compound into a target protein using a cell-free system is depicted below.
References
Application Notes and Protocols: 2-Thienylalanine as a Fluorescent Probe for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful approach for elucidating protein structure, dynamics, and interactions with minimal perturbation. 2-Thienylalanine, an analog of phenylalanine, presents an intriguing candidate for such applications due to the inherent fluorescence of the thiophene moiety. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe in protein studies, including its incorporation into proteins and subsequent analysis using fluorescence spectroscopy. While extensive quantitative photophysical data for this compound is not widely available in the current literature, this guide offers a framework based on the properties of structurally related thienyl-containing amino acids and established methodologies for ncAA-based fluorescence studies.
Data Presentation: Photophysical Properties of Thienyl-Containing Amino Acids
Quantitative fluorescence data for this compound is not extensively documented. However, studies on other thienyl- and bithienyl-containing amino acids demonstrate their utility as fluorescent probes.[1] The table below serves as a template for researchers to populate with experimentally determined values for this compound and provides a comparison with a well-characterized fluorescent amino acid, 4-cyanotryptophan.[2]
| Property | This compound (Template) | 4-Cyanotryptophan (for comparison) | Reference Standard (e.g., Quinine Sulfate) |
| Excitation Max (λex) | TBD | ~325 nm | ~350 nm |
| Emission Max (λem) | TBD | ~420 nm | ~450 nm |
| Quantum Yield (Φ) | TBD | 0.8 - 0.9 | 0.54 |
| Fluorescence Lifetime (τ) | TBD | 13.7 ns | 19.1 ns |
| Molar Extinction Coefficient (ε) | TBD | ~6,000 M⁻¹cm⁻¹ | 13,000 M⁻¹cm⁻¹ |
TBD: To Be Determined experimentally.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol outlines the genetic incorporation of this compound into a protein of interest at a specific site using the amber stop codon (TAG) suppression methodology.
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
-
Plasmid for an evolved aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) agar plates and broth with appropriate antibiotics.
-
Minimal medium (e.g., M9) supplemented with glucose and amino acids (excluding phenylalanine).
-
This compound solution (e.g., 100 mM stock in a suitable solvent).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Methodology:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Protein Expression: Reduce the temperature to 18-25°C and continue to grow the cells for 12-16 hours to facilitate protein expression and incorporation of this compound.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the protein containing this compound using standard chromatography techniques appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.
Workflow for site-specific incorporation of this compound.
Protocol 2: Fluorescence Spectroscopy of this compound-Labeled Protein
This protocol describes the basic fluorescence characterization of the purified protein containing this compound.
Materials:
-
Purified this compound-labeled protein.
-
Purified wild-type protein (as a control).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Appropriate buffer solution.
Methodology:
-
Sample Preparation: Prepare solutions of the labeled protein and the wild-type protein in the desired buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Determine Excitation and Emission Maxima:
-
Set the emission wavelength to an estimated value (e.g., based on related compounds, ~350-450 nm) and scan a range of excitation wavelengths to find the excitation maximum (λex).
-
Set the excitation to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).
-
-
Measure Fluorescence Emission Spectrum: Record the fluorescence emission spectrum of the labeled protein by exciting at the determined λex. Record a spectrum of the wild-type protein under the same conditions to assess background fluorescence.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound-labeled protein and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement: Use a time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay of the labeled protein. Fit the decay curve to an appropriate model (e.g., single or multi-exponential) to determine the fluorescence lifetime(s).
Fluorescence characterization workflow.
Protocol 3: Monitoring Protein Conformational Changes
The fluorescence of this compound is expected to be sensitive to its local environment. This property can be exploited to monitor conformational changes in the protein.
Materials:
-
Purified this compound-labeled protein.
-
Ligand, denaturant, or other molecule to induce a conformational change.
-
Spectrofluorometer.
Methodology:
-
Baseline Measurement: Record the fluorescence emission spectrum of the labeled protein in its native state as described in Protocol 2.
-
Induce Conformational Change: Add the ligand or denaturant to the protein solution and incubate for a sufficient time to allow the conformational change to occur.
-
Post-Change Measurement: Record the fluorescence emission spectrum of the protein after the addition of the interacting molecule.
-
Data Analysis: Compare the spectra before and after the conformational change. Analyze for changes in fluorescence intensity, a shift in the emission maximum (blue or red shift), or changes in the fluorescence lifetime. These changes can provide insights into the alterations in the local environment of the this compound probe.
Principle of monitoring conformational changes.
Applications in Drug Development
The use of this compound as a fluorescent probe can be highly valuable in various stages of drug development:
-
High-Throughput Screening (HTS): Develop fluorescence-based assays to screen for small molecules that bind to a target protein and induce a conformational change, detected by a change in this compound fluorescence.
-
Fragment-Based Drug Discovery: Monitor the binding of small molecular fragments to a target protein.
-
Mechanism of Action Studies: Elucidate how a drug candidate interacts with its target protein and affects its conformation and dynamics.
-
Protein-Protein Interaction (PPI) Studies: Incorporate this compound at the interface of a PPI to study inhibitors that disrupt the interaction, leading to a change in the probe's fluorescence.
Conclusion
This compound holds promise as a minimally perturbing, site-specific fluorescent probe for protein studies. While further characterization of its photophysical properties is required, the protocols outlined in this document provide a solid foundation for its incorporation and utilization. The ability to precisely position this fluorescent amino acid within a protein of interest opens up numerous possibilities for detailed investigations of protein structure, function, and interactions, with significant implications for basic research and drug discovery.
References
Application Notes and Protocols for 2-Thienylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thienylalanine (2-Thi) is a non-proteinogenic amino acid and a structural analog of Phenylalanine (Phe), where the phenyl ring is replaced by a thiophene ring.[1][2] This substitution offers a unique tool for medicinal chemists and drug development professionals to modulate the biological activity and pharmacokinetic properties of peptides.[3] The incorporation of 2-Thi into peptide sequences can lead to altered receptor binding affinities, modified enzymatic stability, and novel pharmacological profiles.[3] As a phenylalanine antagonist, it can be incorporated into proteins in place of phenylalanine, potentially rendering the resulting proteins inactive.[2] This application note provides detailed protocols for the incorporation of Fmoc-L-2-Thienylalanine into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry, discusses potential challenges, and outlines analytical procedures.
Data Presentation
The successful incorporation of this compound into a peptide sequence via SPPS depends on optimized reaction conditions. While specific quantitative data for this compound is not extensively published, the following tables provide typical parameters based on standard Fmoc-SPPS protocols for aromatic amino acids. These values should serve as a starting point for optimization.
Table 1: Recommended Reagents and Conditions for Fmoc-2-Thienylalanine Coupling
| Parameter | Recommendation | Notes |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride resin | Choice depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Fmoc-2-Thi-OH | 3 - 5 equivalents (relative to resin loading) | Higher equivalents may be needed for difficult couplings. |
| Coupling Reagent | HBTU, HATU, or HCTU (3 - 5 equivalents) | HATU is generally more efficient for sterically hindered amino acids. |
| Base | N,N-Diisopropylethylamine (DIPEA) or Collidine (6 - 10 equivalents) | Use of collidine can sometimes reduce racemization. |
| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Ensure use of high-purity, amine-free solvents. |
| Reaction Time | 1 - 2 hours at room temperature | Longer coupling times may be necessary for longer peptides or if aggregation occurs. |
| Monitoring | Kaiser (ninhydrin) test | A negative Kaiser test indicates complete coupling. |
Table 2: Standard Deprotection and Cleavage Cocktails
| Process | Reagent Cocktail | Duration | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 - 20 minutes | Can be performed once or twice per cycle. |
| Final Cleavage & Deprotection | Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 2 - 4 hours at room temperature | A robust cocktail for peptides with sensitive residues. |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 - 4 hours at room temperature | A common, less malodorous alternative for many peptides. | |
| TFA/DODT/H₂O (95:2.5:2.5) | 2 - 4 hours at room temperature | DODT (3,6-dioxa-1,8-octanedithiol) can be a useful scavenger. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols are based on standard Fmoc chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of Fmoc-2-Thienylalanine
-
In a separate vial, dissolve Fmoc-L-2-Thienylalanine (3-5 eq.), a coupling agent such as HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times).
Protocol 4: Final Cleavage and Peptide Precipitation
-
After the final Fmoc deprotection and subsequent washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualization of Workflows
The following diagrams illustrate the key processes in the solid-phase synthesis of a this compound-containing peptide.
Caption: The iterative cycle of solid-phase peptide synthesis for incorporating this compound.
Caption: Workflow for the final cleavage, precipitation, and purification of the synthesized peptide.
Discussion and Considerations
-
Coupling Efficiency: While this compound is structurally similar to Phenylalanine, the electronic properties of the thiophene ring may slightly alter its reactivity. It is advisable to monitor the coupling reactions closely, especially when 2-Thi is coupled to a sterically hindered amino acid. The use of a more potent coupling reagent like HATU is recommended as a starting point.
-
Side Reactions: The thiophene ring is generally stable under standard SPPS conditions. However, during the final TFA cleavage, the use of scavengers is crucial to prevent potential alkylation or other modifications of the thiophene ring by reactive cationic species generated from protecting groups.
-
Conformational Impact: The replacement of a phenyl ring with a thiophene ring can influence the conformational preferences of the peptide backbone. The smaller size and different electronic nature of the thiophene ring may lead to altered dihedral angles (phi and psi) and affect the formation of secondary structures such as alpha-helices or beta-sheets. This conformational change can have a significant impact on the peptide's biological activity and is a key consideration in rational drug design. Detailed conformational analysis using techniques like NMR spectroscopy is recommended for peptides where structure-activity relationships are critical.
-
Biological Activity: As a phenylalanine antagonist, the incorporation of this compound can be a strategic approach to block or modify the interaction of a peptide with its biological target. This is particularly relevant in the design of enzyme inhibitors or receptor antagonists.
Conclusion
The incorporation of this compound into peptides using solid-phase peptide synthesis is a feasible and valuable strategy in drug discovery and development. By following standard Fmoc-SPPS protocols and giving careful consideration to coupling conditions and cleavage procedures, researchers can successfully synthesize 2-Thi-containing peptides. The unique properties of the thiophene ring offer opportunities to fine-tune the pharmacological profile of peptide-based therapeutics. Further investigation into the precise conformational and biological consequences of this substitution will continue to expand its utility in medicinal chemistry.
References
Application Notes and Protocols: Enzymatic Inhibition Studies with 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic inhibition properties of 2-Thienylalanine, a structural analog of the amino acid phenylalanine. This document includes a summary of its inhibitory effects on key enzymes, detailed protocols for conducting inhibition studies, and visual representations of the involved biochemical pathways and experimental workflows.
Introduction
This compound is a well-characterized antagonist of phenylalanine, exerting its effects by competing with the natural amino acid in various metabolic and biosynthetic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for studying metabolic disorders, such as phenylketonuria (PKU), and for investigating the intricacies of amino acid metabolism. This document outlines the key inhibitory activities of this compound and provides detailed methodologies for its study.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against various enzymes and transport processes has been quantified in several studies. The following tables summarize the key inhibition constants.
| Enzyme/Process | Organism/Tissue | Inhibitor | Substrate | Inhibition Type | Key Parameters | Reference |
| Phenylalanine Hydroxylase | Rat Liver | β-2-Thienyl-dl-alanine | L-Phenylalanine | Competitive | Apparent Km (without inhibitor) = 0.61 mMApparent Km (with 24 mM inhibitor) = 2.70 mMVmax unchanged | [1] |
| Phenylalanine Hydroxylase | Rat Kidney | β-2-Thienyl-dl-alanine | L-Phenylalanine | Competitive | Apparent Km (without inhibitor) = 0.50 mMApparent Km (with 24 mM inhibitor) = 1.60 mMVmax unchanged | [1] |
| Intestinal Phenylalanine Transport | Rat | β-2-Thienyl-dl-alanine | L-Phenylalanine | Competitive | Ki = 8.1 mM | [1] |
Signaling Pathway: False Feedback Inhibition of Aromatic Amino Acid Biosynthesis
This compound can mimic phenylalanine and cause false feedback inhibition of the aromatic amino acid biosynthesis pathway. This occurs when this compound binds to the allosteric site of a regulatory enzyme in the pathway, inhibiting its activity and consequently reducing the synthesis of all aromatic amino acids.
Experimental Protocols
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol describes the determination of the inhibitory effect of this compound on PAH activity.
Materials:
-
Purified or recombinant Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
6R-Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0)
-
96-well microplate
-
Microplate reader (for fluorescence or absorbance)
-
HPLC system (for direct product quantification)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-phenylalanine, this compound, and BH4 in the assay buffer.
-
Prepare a reaction mix containing assay buffer, catalase, and ferrous ammonium sulfate.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the reaction mix.
-
Add varying concentrations of the substrate, L-phenylalanine.
-
For the inhibition assay, add a fixed concentration of this compound to a set of wells. For control wells, add an equal volume of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding PAH enzyme to each well.
-
Start the reaction by adding the cofactor, BH4.
-
-
Detection of Product (Tyrosine):
-
Fluorometric Method: Monitor the increase in fluorescence of tyrosine (Excitation: ~275 nm, Emission: ~305 nm) over time using a microplate reader.
-
HPLC Method: Stop the reaction at specific time points by adding an acid (e.g., perchloric acid). Centrifuge to pellet the protein and analyze the supernatant for tyrosine concentration using a reverse-phase HPLC column.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration for both the inhibited and uninhibited reactions.
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate.
-
Intestinal Phenylalanine Transport Inhibition Assay (Everted Gut Sac Model)
This protocol outlines the procedure to assess the inhibitory effect of this compound on the intestinal transport of phenylalanine using an ex vivo everted gut sac model.
Materials:
-
Rat small intestine
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂
-
L-Phenylalanine (radiolabeled, e.g., ¹⁴C-L-phenylalanine, or for HPLC analysis)
-
This compound
-
Surgical instruments
-
Syringes and needles
-
Scintillation counter (for radiolabeled substrate) or HPLC system
Procedure:
-
Preparation of Everted Gut Sacs:
-
Humanely euthanize a rat and excise a segment of the small intestine (e.g., jejunum).
-
Gently flush the intestinal segment with ice-cold buffer to remove luminal contents.
-
Evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment with a suture to form a sac.
-
-
Transport Assay:
-
Fill the everted sac with a known volume of buffer (serosal fluid).
-
Incubate the sac in a flask containing the mucosal fluid (buffer with a known concentration of L-phenylalanine and, for the test group, this compound).
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes), continuously gassing the mucosal fluid.
-
-
Sample Analysis:
-
After incubation, remove the sac, rinse it, and collect the serosal fluid from inside the sac.
-
Measure the concentration of L-phenylalanine in both the final mucosal and serosal fluids.
-
If using a radiolabeled substrate, determine the radioactivity in aliquots of the fluids using a scintillation counter.
-
If using non-labeled substrate, quantify the phenylalanine concentration by HPLC.
-
-
Data Analysis:
-
Calculate the amount of phenylalanine transported into the serosal fluid.
-
Compare the transport rates in the presence and absence of this compound.
-
Determine the type of inhibition and calculate the Ki value by performing the assay at various substrate and inhibitor concentrations and using Dixon or Lineweaver-Burk plots.
-
Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)
This protocol is for determining the MIC of this compound against a bacterial strain, such as E. coli.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Minimal growth medium (lacking phenylalanine for antagonism studies)
-
L-Phenylalanine (for reversal studies)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the bacterial strain in a rich medium.
-
Dilute the overnight culture in the minimal medium to a standardized cell density (e.g., OD₆₀₀ of 0.05-0.1).
-
-
Preparation of Test Plate:
-
In a 96-well plate, prepare serial dilutions of this compound in the minimal medium.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
To test for antagonism reversal, prepare a parallel plate with the same serial dilutions of this compound but with the medium supplemented with L-phenylalanine.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, measure the OD₆₀₀ of each well using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
References
2-Thienylalanine: A Versatile Tool in Drug Discovery and Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thienylalanine (2-Thi), a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to phenylalanine, coupled with the unique electronic properties of its thiophene ring, allows for the strategic modification of peptides and small molecules to enhance their pharmacological profiles. The substitution of phenylalanine with this compound can influence binding affinity, selectivity, and metabolic stability, making it a powerful tool for optimizing lead compounds.[1]
This document provides detailed application notes on the utility of this compound in drug design, summarizes key quantitative data, and offers comprehensive experimental protocols for its incorporation into peptides and subsequent biological evaluation.
Applications of this compound in Drug Discovery
As a Phenylalanine Surrogate
This compound is widely employed as a bioisostere of phenylalanine. The thiophene ring, being more electron-rich than the phenyl ring, can engage in different non-covalent interactions with biological targets, potentially leading to improved binding affinity and specificity.[1] Furthermore, the introduction of the sulfur atom can alter the compound's metabolic fate, sometimes leading to increased resistance to enzymatic degradation.
In Peptide and Small Molecule Design
The incorporation of this compound into peptide sequences or small molecule scaffolds can lead to significant changes in their biological activity. For instance, its use in vasopressin analogs has been shown to result in competitive antagonism of the receptor.[2] This highlights its utility in converting agonists to antagonists or in fine-tuning the activity of a lead compound.
Data Presentation: Quantitative Analysis of this compound Containing Compounds
The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on various biological targets.
| Compound | Target | Assay Type | Key Findings | Reference(s) |
| β-2-Thienyl-dl-alanine | Phenylalanine Hydroxylase (Rat Liver) | Enzyme Kinetics | Competitively inhibits the enzyme, increasing the apparent Km for phenylalanine from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor. | [3] |
| β-2-Thienyl-dl-alanine | Phenylalanine Intestinal Transport (Rat) | In vivo perfusion | Competitively inhibits phenylalanine absorption with a Ki value of 81 mM. | [3] |
| [Thi², Lys⁸]-Vasopressin | Avian Vasodepressor Receptor | Functional Assay | Acts as a competitive inhibitor of the oxytocin response with a pA₂ value of 7.44 ± 0.19. | [2] |
Table 1: Summary of Quantitative Data for this compound and its Derivatives.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into peptides and for the subsequent evaluation of their biological activity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-L-2-thienylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-2-thienylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. For coupling of Fmoc-L-2-thienylalanine, the coupling time may be extended to ensure completion.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a this compound-containing compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound-containing compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-containing compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a this compound-containing compound against a specific enzyme. This example is based on the inhibition of phenylalanine hydroxylase.[3]
Materials:
-
Purified or partially purified enzyme (e.g., Phenylalanine Hydroxylase)
-
Substrate (e.g., L-Phenylalanine)
-
Cofactors and buffers required for enzyme activity
-
This compound-containing compound (inhibitor)
-
Detection reagent for the product of the enzymatic reaction
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction buffer containing all necessary cofactors for the enzyme.
-
Prepare a stock solution of the substrate and the inhibitor.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Reaction Monitoring:
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength for the detection reagent.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
Experimental Workflow for Drug Discovery with this compound
Caption: A typical workflow for drug discovery incorporating this compound.
Signaling Pathway: Antagonism of a G-Protein Coupled Receptor (GPCR)
The following diagram illustrates a hypothetical scenario where a this compound-containing peptide acts as an antagonist at a Gs-coupled GPCR, thereby inhibiting the downstream cAMP signaling pathway.
Caption: Antagonism of a Gs-coupled GPCR by a this compound peptide.
Conclusion
This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its ability to modulate the properties of peptides and small molecules provides a rational approach to lead optimization. The provided application notes and protocols offer a starting point for researchers looking to leverage the unique characteristics of this compound in their drug discovery programs. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
Application Notes and Protocols for 2-Thienylalanine in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-thienylalanine in bacterial growth inhibition assays. Included are the mechanism of action, qualitative and quantitative data on its inhibitory effects, and detailed experimental protocols for both agar-based and broth-based assays.
Introduction
This compound is a structural analog of the essential amino acid phenylalanine. This analog acts as an antimetabolite, primarily inhibiting bacterial growth by competitively interfering with the metabolic pathways of phenylalanine. Its most prominent application has been in the Guthrie test, a widely used newborn screening method for phenylketonuria (PKU). In this assay, this compound is used to inhibit the growth of Bacillus subtilis, a condition that is reversed in the presence of high levels of phenylalanine. Beyond this diagnostic use, this compound serves as a research tool to study phenylalanine metabolism and to select for bacterial strains that overproduce this amino acid.
Mechanism of Action
The primary mechanism by which this compound inhibits bacterial growth is through its action as a phenylalanine antagonist.[1] As a structural mimic, it competes with phenylalanine for incorporation into proteins during translation.[1] When this compound is incorporated in place of phenylalanine, the resulting proteins can have altered structures and, consequently, be non-functional.[1] This leads to a disruption of essential cellular processes and ultimately, the cessation of bacterial growth.[1] The inhibitory effect of this compound can be overcome by the addition of excess phenylalanine to the growth medium, which out-competes the analog for protein incorporation.[1]
Figure 1: Competitive inhibition of phenylalanine by this compound.
Data Presentation
Qualitative Antibacterial Spectrum
Studies have shown that this compound exhibits selective inhibitory activity against different bacterial genera. The susceptibility is highly dependent on the growth medium, particularly the absence of phenylalanine.
| Bacterial Genera | Susceptibility to this compound |
| Bacillus | Susceptible |
| Escherichia | Susceptible |
| Shigella | Susceptible |
| Peptococcus | Susceptible (some species) |
| Fusobacterium | Susceptible (some species) |
| Clostridium | Susceptible (some species) |
| Salmonella | Resistant |
| Proteus | Resistant |
| Pseudomonas | Resistant |
| Citrobacter | Resistant |
| Enterobacter | Resistant |
| Bacteroides | Resistant |
| Bifidobacterium | Resistant |
| Eubacterium | Resistant |
| Lactobacillus | Resistant |
| Peptostreptococcus | Resistant |
| Propionibacterium | Resistant |
| Streptococcus | Resistant |
Quantitative Antibacterial Activity
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound is limited in publicly available literature. One study reported that for Escherichia coli strain 9723, this compound completely inhibits growth at a concentration of 1 µg per 5 ml of a basal medium, which is equivalent to 0.2 µg/mL. Further studies are required to establish a comprehensive quantitative profile of this compound against a wider range of bacteria.
Experimental Protocols
Protocol 1: Agar Diffusion Assay (Based on the Guthrie Test)
This protocol is adapted from the Guthrie bacterial inhibition assay and is suitable for semi-quantitative assessment of this compound's inhibitory activity or for screening samples for the presence of phenylalanine.
1. Materials:
-
Bacterial Strain: Bacillus subtilis ATCC 6051
-
Growth Medium: A defined agar medium free of phenylalanine. A suitable basal medium, often referred to as Guthrie medium, is required.
-
Inhibitor: β-2-Thienylalanine
-
Control: Phenylalanine
-
Sterile filter paper discs (6 mm diameter)
-
Sterile Petri dishes (90 mm)
-
Sterile swabs
-
Bacterial incubator (37°C)
2. Media Preparation (Guthrie Medium - a Phenylalanine-Free Agar): A minimal salts agar medium should be prepared. The exact composition of the original Guthrie medium can be proprietary, but a suitable alternative is a modified M9 minimal medium agar.
Modified M9 Minimal Agar (per liter):
-
M9 salts (5x stock): 200 mL
-
5x M9 Salts (per liter): 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl
-
-
Agar: 15 g
-
Autoclave to sterilize.
-
After cooling to ~50°C, add the following sterile solutions:
-
1 M MgSO₄: 2 mL
-
20% Glucose: 20 mL
-
1 M CaCl₂: 100 µL
-
β-2-Thienylalanine solution to a final concentration that inhibits the growth of B. subtilis. This concentration needs to be determined empirically but is typically in the range of 1-5 µg/mL.
-
3. Inoculum Preparation:
-
Inoculate a single colony of Bacillus subtilis ATCC 6051 into a suitable broth medium (e.g., Nutrient Broth) and incubate overnight at 37°C.
-
Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
4. Assay Procedure:
-
Pour the prepared Guthrie medium into sterile Petri dishes and allow it to solidify.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plates with the prepared B. subtilis suspension.
-
Allow the plates to dry for a few minutes.
-
Aseptically place sterile filter paper discs onto the agar surface.
-
Apply a known amount of a sterile solution of this compound to a disc as a positive control for inhibition.
-
Apply a known amount of a sterile solution of phenylalanine to another disc to demonstrate the reversal of inhibition.
-
Test samples can be applied to other discs.
-
Incubate the plates at 37°C for 18-24 hours.
5. Interpretation of Results:
-
A clear zone of no growth around a disc indicates inhibition.
-
The diameter of the zone of inhibition is proportional to the concentration of the inhibitory substance.
-
Growth around a disc on the inhibitor-containing medium indicates the presence of a substance that reverses the inhibition (e.g., phenylalanine).
Figure 2: Workflow for the agar diffusion assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain in a liquid, phenylalanine-free medium.
1. Materials:
-
Bacterial Strain: e.g., Escherichia coli
-
Growth Medium: A defined liquid medium free of phenylalanine (e.g., Modified M9 Minimal Broth).
-
Inhibitor: this compound stock solution (e.g., 1 mg/mL in sterile water or a suitable solvent).
-
Sterile 96-well microtiter plates.
-
Multichannel pipette.
-
Plate reader for measuring optical density (OD) at 600 nm.
-
Bacterial incubator (37°C).
2. Media Preparation (Modified M9 Minimal Broth): Prepare the M9 minimal broth as described in Protocol 1, but omit the agar. Ensure all components are sterile.
3. Inoculum Preparation:
-
Grow an overnight culture of the test bacterium in the modified M9 minimal broth (supplemented with a low, growth-limiting amount of phenylalanine if the strain is an auxotroph and this is desired for initial growth).
-
Wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in fresh, phenylalanine-free M9 minimal broth. Repeat this step twice to remove any residual phenylalanine.
-
Adjust the optical density (OD₆₀₀) of the washed cell suspension to 0.1 in fresh phenylalanine-free M9 minimal broth. This will be further diluted to achieve the final inoculum concentration.
4. Assay Procedure:
-
In a 96-well plate, add 50 µL of the modified M9 minimal broth to wells in columns 2-12 of a designated row.
-
Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of that row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row to the 10th or 11th well. Discard the final 50 µL from the last dilution well.
-
The 11th well can serve as a positive control (bacteria with no inhibitor), and the 12th well as a negative control (broth only).
-
Prepare the final bacterial inoculum by diluting the OD₆₀₀=0.1 suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.
-
Add 50 µL of the final bacterial inoculum to each well (except the negative control, to which 50 µL of sterile broth is added).
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results:
-
After incubation, measure the OD₆₀₀ of each well using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth (a significant reduction in OD₆₀₀ compared to the positive control).
Figure 3: Workflow for the broth microdilution assay.
Conclusion
This compound is a valuable tool for studying bacterial physiology and for specific diagnostic applications. Its utility in bacterial growth inhibition assays is critically dependent on the use of phenylalanine-free media to elicit its antagonistic effects. The provided protocols offer a framework for conducting both qualitative and quantitative assessments of its antibacterial activity. Further research is warranted to expand the quantitative data on the inhibitory spectrum of this compound against a broader range of clinically and industrially relevant bacteria.
References
Application Notes and Protocols: 2-Thienylalanine as a Probe for Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-thienylalanine, a non-canonical amino acid, as a powerful tool for probing the active sites of enzymes. As an analog of phenylalanine, this compound serves as a competitive inhibitor and a spectroscopic probe, offering valuable insights into enzyme kinetics, structure-function relationships, and protein-ligand interactions.
Application: Competitive Inhibition Assays
This compound is an effective competitive inhibitor for enzymes that recognize phenylalanine as a substrate, such as phenylalanine hydroxylase. By competing with the natural substrate for binding to the active site, it allows for the determination of key kinetic parameters and provides insights into the topology and chemical nature of the enzyme's active site.
Quantitative Data: Inhibition of Phenylalanine Hydroxylase
The inhibitory effects of β-2-thienyl-dl-alanine on rat phenylalanine hydroxylase have been quantified, demonstrating its utility in studying this enzyme.
| Enzyme Source | Condition | Apparent Km for Phenylalanine (mM) | Vmax | Ki for β-2-thienyl-dl-alanine (mM) |
| Rat Liver | No Inhibitor | 0.61[1][2] | No significant change[1][2] | - |
| Rat Liver | With 24 mM β-2-thienyl-dl-alanine | 2.70[1][2] | No significant change[1][2] | Not explicitly stated in this study |
| Rat Kidney | No Inhibitor | 0.50[1][2] | No significant change[1][2] | - |
| Rat Kidney | With 24 mM β-2-thienyl-dl-alanine | 1.60[1][2] | No significant change[1][2] | Not explicitly stated in this study |
| Intestinal Transport | - | - | - | 81[1][2] |
Experimental Protocol: Competitive Inhibition Assay of Phenylalanine Hydroxylase
This protocol outlines a general procedure for determining the inhibitory kinetics of this compound on phenylalanine hydroxylase activity, based on common spectrophotometric enzyme assays.
Objective: To determine the inhibition constant (Ki) of this compound for phenylalanine hydroxylase.
Principle: The activity of phenylalanine hydroxylase is measured by monitoring the rate of conversion of phenylalanine to tyrosine. In the presence of the competitive inhibitor this compound, the apparent Km for phenylalanine will increase, while the Vmax remains unchanged.
Materials:
-
Purified or partially purified phenylalanine hydroxylase
-
L-phenylalanine solutions of varying concentrations
-
β-2-thienyl-dl-alanine solutions of varying concentrations
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing necessary cofactors like tetrahydrobiopterin and iron)[3]
-
Reagents for detecting tyrosine or a coupled reaction product (e.g., NADH-dependent coupled enzyme assay)[4]
-
Spectrophotometer or 96-well plate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of phenylalanine hydroxylase of known concentration in the assay buffer.
-
Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate (L-phenylalanine).
-
Prepare a parallel set of reactions that also include a fixed concentration of the inhibitor (this compound). To determine the Ki accurately, it is advisable to test several concentrations of the inhibitor.
-
Include a blank for each substrate and inhibitor concentration containing all components except the enzyme.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each tube/well and mix gently.
-
Incubate the reactions at 37°C for a predetermined time, ensuring the reaction rate is linear.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).
-
Measure the amount of product formed using a suitable detection method. For instance, if using a coupled enzyme assay, monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).[5]
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.[5]
-
Determine the apparent Km from the plots in the presence and absence of the inhibitor.
-
Calculate the Ki using the formula: Km,app = Km (1 + [I]/Ki), where Km,app is the apparent Km in the presence of inhibitor concentration [I].
-
Application: Residue-Specific Incorporation to Create Enzyme Variants
Incorporating this compound in place of phenylalanine residues can create novel enzyme variants. This allows for the study of how the electronic and steric properties of the thiophene ring, compared to the phenyl ring, affect enzyme structure, stability, and catalytic activity.
Experimental Protocol: Residue-Specific Incorporation of this compound in E. coli
This protocol is a generalized procedure for the residue-specific incorporation of this compound into a target protein using a phenylalanine-auxotrophic E. coli strain.
Objective: To express a protein with this compound replacing all phenylalanine residues.
Principle: A phenylalanine auxotrophic E. coli strain, which cannot synthesize its own phenylalanine, is grown in a minimal medium where phenylalanine is replaced with this compound. The cellular machinery will incorporate the analog into newly synthesized proteins.
Materials:
-
Phenylalanine-auxotrophic E. coli strain (e.g., a derivative of BL21(DE3))
-
Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7 or araBAD)[6]
-
Minimal medium (e.g., M9) supplemented with all essential amino acids except phenylalanine
-
L-phenylalanine
-
β-2-thienyl-dl-alanine
-
Inducing agent (e.g., IPTG for T7 promoter)
-
Antibiotics corresponding to the expression plasmid
Procedure:
-
Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic and L-phenylalanine with a single colony of the transformed auxotrophic E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Preparation:
-
Inoculate a larger volume of minimal medium supplemented with all essential amino acids (including L-phenylalanine) and the antibiotic with the overnight starter culture.
-
Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 of ~0.6-0.8).
-
-
Induction with this compound:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile minimal medium lacking phenylalanine to remove any residual phenylalanine.
-
Resuspend the cells in fresh minimal medium containing all essential amino acids except phenylalanine, the appropriate antibiotic, and β-2-thienyl-dl-alanine at a concentration sufficient for protein synthesis (e.g., 0.5-1 mM, to be optimized).
-
Add the inducing agent (e.g., IPTG) to initiate protein expression.
-
-
Protein Expression: Incubate the culture at a suitable temperature (e.g., 18-30°C) with shaking for several hours to overnight to allow for protein expression. Lower temperatures often promote proper protein folding.[6]
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or chemical lysis).
-
-
Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography based on a tag, ion-exchange chromatography, and size-exclusion chromatography).
-
Confirmation of Incorporation:
-
Confirm the incorporation of this compound using mass spectrometry. The mass of the modified protein will be different from the wild-type protein. Tryptic digestion followed by LC-MS/MS can identify the specific peptides containing the analog.
-
Application: Spectroscopic Probing of the Active Site
This compound possesses intrinsic fluorescence properties that can be exploited to probe the microenvironment of an enzyme's active site. The fluorescence emission of the thienyl group is sensitive to the polarity and dynamics of its surroundings. By incorporating this compound into a specific site within or near the active site, changes in its fluorescence can be monitored upon substrate binding, inhibitor binding, or conformational changes of the enzyme.
Experimental Protocol: Fluorescence Spectroscopy of this compound-Containing Proteins
This protocol provides a general framework for using the intrinsic fluorescence of this compound to study enzyme active sites.
Objective: To monitor changes in the active site environment of an enzyme by measuring the fluorescence of an incorporated this compound residue.
Principle: The fluorescence emission spectrum (wavelength of maximum emission, λmax, and intensity) of this compound is sensitive to the polarity of its environment. A blue shift in λmax indicates a more hydrophobic environment, while a red shift suggests a more polar environment. Changes in fluorescence intensity can report on quenching events or conformational changes.
Materials:
-
Purified protein with site-specifically incorporated this compound
-
Assay buffer appropriate for the enzyme
-
Substrates, inhibitors, or other ligands of interest
-
Fluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound-containing protein in the assay buffer. The concentration should be optimized to give a good signal-to-noise ratio while minimizing inner filter effects.
-
Prepare stock solutions of any ligands (substrates, inhibitors) to be tested.
-
-
Instrument Setup:
-
Set the fluorometer to the excitation wavelength for this compound (typically around 280-290 nm, but should be empirically determined).
-
Set the emission scan range (e.g., 300-450 nm).
-
Set the excitation and emission slit widths to optimize the signal.
-
Equilibrate the sample holder to the desired temperature.
-
-
Baseline Measurement:
-
Record the fluorescence emission spectrum of the protein solution alone. This will serve as the baseline.
-
-
Titration Experiments:
-
Add small aliquots of the ligand stock solution to the protein sample in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate.
-
Record the fluorescence emission spectrum.
-
Continue this process until no further changes in the fluorescence spectrum are observed, indicating saturation.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity or the shift in λmax as a function of the ligand concentration.
-
This data can be used to determine the binding affinity (Kd) of the ligand for the enzyme.
-
By employing these methodologies, researchers can gain a deeper understanding of enzyme mechanisms, identify and characterize inhibitors, and engineer novel protein functions, making this compound a versatile tool in the fields of biochemistry, drug discovery, and synthetic biology.
References
- 1. escholarship.org [escholarship.org]
- 2. Simple Scalable Protein Expression and Extraction Using Two-stage Autoinducible Cell Autolysis and DNA/RNA Autohydrolysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe these interactions with high precision. 2-Thienylalanine, a non-canonical amino acid and an analog of phenylalanine, presents unique opportunities for elucidating the intricacies of protein structure and function. Its thiophene moiety can serve as a spectroscopic probe, offering insights into the local environment within a protein and at the interface of protein complexes.
Principle of the Method
This compound can be incorporated into a target protein at a specific site, typically by replacing a native phenylalanine residue or another amino acid. The thiophene ring of this compound possesses intrinsic fluorescence. Changes in the local microenvironment of the incorporated this compound, such as those occurring upon a protein-protein interaction event, can lead to detectable changes in its fluorescence properties. This phenomenon, often observed as fluorescence quenching or enhancement, can be monitored to quantify the binding affinity and kinetics of the interaction.
The primary methods for incorporating this compound into proteins are:
-
Site-Specific Incorporation: This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound in response to a unique codon, such as an amber stop codon (UAG), engineered into the gene of interest. This allows for the precise placement of the probe at a single, defined position.
-
Residue-Specific Incorporation: This approach involves the global replacement of a specific natural amino acid (e.g., phenylalanine) with this compound in an auxotrophic host strain. This method is useful when multiple probing sites are desired or when the specific location of the interaction is unknown.[2][3]
Applications
Fluorescence Quenching Assay for PPI Binding Affinity Determination
The intrinsic fluorescence of this compound can be exploited to measure the binding affinity between two proteins. When this compound is incorporated at or near the interaction interface, the binding of a partner protein can alter the local environment of the thiophene ring, leading to a change in its fluorescence intensity. By titrating one protein partner against the other and monitoring the fluorescence change, a binding curve can be generated to determine the dissociation constant (Kd).
Workflow for Fluorescence Quenching Assay:
Caption: Workflow for determining PPI binding affinity using a this compound fluorescence quenching assay.
Monitoring Conformational Changes upon Protein Interaction
Protein-protein interactions are often accompanied by conformational changes in one or both binding partners. By placing this compound in a region of the protein that is expected to undergo a conformational rearrangement upon binding, changes in its fluorescence can provide real-time information about these structural dynamics. This can be particularly useful for studying allosteric regulation and the mechanism of interaction.
Data Presentation
Quantitative data from PPI studies using this compound should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Spectroscopic Properties of this compound in Different Environments
| Parameter | This compound (Free in Buffer) | This compound in unfolded Protein A | This compound in folded Protein A | This compound in Protein A-Protein B Complex |
| Excitation Max (nm) | ~280 | ~282 | ~285 | ~288 |
| Emission Max (nm) | ~340 | ~345 | ~335 | ~350 (Quenched) |
| Quantum Yield (Φ) | 0.12 | 0.10 | 0.15 | 0.05 |
| Fluorescence Lifetime (τ) (ns) | 3.1 | 2.8 | 3.5 | 1.5 |
Note: These are hypothetical values for illustrative purposes and must be determined experimentally.
Table 2: Example Binding Affinity Data from a Fluorescence Titration Experiment
| Interacting Proteins | Kd (µM) | Hill Coefficient (n) | Stoichiometry (A:B) |
| Protein A-2TA vs. Protein B | 5.2 ± 0.4 | 1.1 | 1:1 |
| Protein A-2TA (mutant) vs. Protein B | 15.8 ± 1.1 | 0.9 | 1:1 |
| Protein C-2TA vs. Protein D | 0.8 ± 0.1 | 2.0 (cooperative) | 1:2 |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol is adapted from established methods for incorporating phenylalanine analogs.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for a phenylalanine analog (note: an aaRS specific for this compound may need to be evolved).
-
L-2-thienylalanine
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Workflow for Site-Specific Incorporation:
Caption: Workflow for site-specific incorporation of this compound.
Detailed Steps:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest (containing the TAG codon) and the pEVOL plasmid.
-
Selection: Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add L-2-thienylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue shaking for 16-20 hours.
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Fluorescence Titration to Determine Binding Affinity
Materials:
-
Purified protein A containing this compound (Protein A-2TA)
-
Purified binding partner (Protein B)
-
Binding buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation: Prepare a stock solution of Protein A-2TA at a known concentration. Prepare a series of dilutions of Protein B in the binding buffer.
-
Measurement:
-
Place a solution of Protein A-2TA (at a fixed concentration, e.g., 1 µM) in a quartz cuvette.
-
Record the baseline fluorescence spectrum (e.g., excitation at 285 nm, emission scan from 300 to 400 nm).
-
Add increasing concentrations of Protein B to the cuvette, mixing gently and allowing the system to equilibrate for a few minutes after each addition.
-
Record the fluorescence spectrum after each addition of Protein B.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity at the emission maximum as a function of the concentration of Protein B.
-
Plot the change in fluorescence (ΔF) versus the concentration of Protein B.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
-
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that could be studied using this compound to probe a key protein-protein interaction.
Caption: A hypothetical signaling cascade where this compound is used to study the interaction between Kinase 1 and Kinase 2.
Conclusion
This compound holds promise as a valuable tool for the investigation of protein-protein interactions. Its structural similarity to phenylalanine allows for its efficient incorporation into proteins, while the unique spectroscopic properties of the thiophene ring offer a handle for monitoring binding events and conformational changes. The protocols and applications outlined in this document provide a framework for researchers to begin exploring the utility of this compound in their own systems. Further characterization of its photophysical properties within the protein context will undoubtedly expand its application in the future.
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Thienylalanine in the Guthrie Test for Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Thienylalanine in the Guthrie test for the screening of phenylketonuria (PKU). The Guthrie test is a bacterial inhibition assay that has been a cornerstone of newborn screening programs for decades, enabling the early detection and management of PKU to prevent severe intellectual disability.
Principle of the Guthrie Test
The Guthrie test is a semi-quantitative microbiological assay.[1][2] The test relies on the principle of bacterial growth inhibition. The bacterium Bacillus subtilis requires the amino acid phenylalanine for growth. This compound is a structural analog of phenylalanine and acts as a competitive inhibitor, preventing the growth of Bacillus subtilis when present in the growth medium.[1][3]
In the test, a blood sample from a newborn is collected on a filter paper card (Guthrie card). A small disc is punched from the dried blood spot and placed on an agar plate containing Bacillus subtilis spores and a specific concentration of this compound. If the blood sample contains elevated levels of phenylalanine, as is the case in individuals with PKU, the phenylalanine will competitively overcome the inhibitory effect of this compound.[4][5] This allows for the growth of Bacillus subtilis around the blood disc, forming a visible growth zone. The diameter of this growth zone is roughly proportional to the concentration of phenylalanine in the blood sample.[2]
Data Presentation
Composition of PKU Test Agar with this compound
The following table details the components of the specialized agar medium used in the Guthrie test.
| Component | Concentration (g/L) |
| L-Glutamic acid | 0.500 |
| DL-Alanine | 0.500 |
| Asparagine | 0.500 |
| Dextrose (Glucose) | 10.000 |
| Dipotassium hydrogen phosphate | 15.000 |
| Potassium dihydrogen phosphate | 5.000 |
| Ammonium chloride | 2.500 |
| Ammonium nitrate | 0.500 |
| Sodium sulphate | 0.500 |
| Magnesium sulphate | 0.050 |
| Manganese chloride | 0.005 |
| Ferric chloride | 0.005 |
| Calcium chloride | 0.0025 |
| β-2-Thienylalanine | 0.0033 |
| Agar | 15.000 |
| Final pH | 7.0 ± 0.2 |
Phenylalanine Standards for Guthrie Test
Control discs impregnated with known concentrations of L-phenylalanine are used to create a standard for comparison.
| Standard | Phenylalanine Concentration (mg/dL) |
| 1 | 2 |
| 2 | 4 |
| 3 | 6 |
| 4 | 8 |
| 5 | 10 |
| 6 | 12 |
| 7 | 20 |
A result is typically considered a presumptive positive if the growth zone around the patient sample is comparable to or larger than the 4 mg/dL control disc.
Experimental Protocols
Preparation of Bacillus subtilis Spore Suspension
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6051 or ATCC 6633)
-
Nutrient agar slants
-
Sporulation medium (e.g., Esculin agar or synthetic replacement sporulation media)
-
Sterile distilled water
-
Incubator at 37°C
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Inoculate Bacillus subtilis onto a nutrient agar slant and incubate at 37°C for 18-24 hours.
-
Prepare a liquid culture by inoculating a colony from the slant into a suitable broth and incubate with shaking until the late logarithmic phase of growth is reached.
-
Inoculate the vegetative cells into a specialized sporulation medium.
-
Incubate with vigorous shaking at 37°C for 24-48 hours to induce sporulation.
-
Monitor sporulation by microscopic examination (e.g., phase-contrast microscopy) until a high percentage of free spores is observed.
-
Harvest the spores by centrifugation.
-
Wash the spore pellet multiple times with sterile distilled water to remove vegetative cells and debris.
-
Resuspend the final spore pellet in sterile distilled water.
-
Determine the spore concentration using a spectrophotometer or by plating serial dilutions.
-
Store the spore suspension at 4°C until use.
Preparation of PKU Test Agar Plates
Materials:
-
PKU Test Agar powder with this compound
-
Purified/distilled water
-
Heating plate with magnetic stirrer
-
Sterile Petri plates (e.g., 150 mm)
-
Water bath at 45-50°C
-
Bacillus subtilis spore suspension
Protocol:
-
Suspend 50.06 grams of PKU Test Agar powder in 1000 ml of purified/distilled water.
-
Heat to boiling with continuous stirring to ensure complete dissolution of the medium. Do not autoclave or overheat.
-
Cool the medium to 45-50°C in a water bath.
-
Add the prepared Bacillus subtilis spore suspension to the cooled agar to achieve a final desired concentration. Mix thoroughly but gently to avoid air bubbles.
-
Aseptically pour the inoculated agar into sterile Petri plates to a uniform depth.
-
Allow the plates to solidify at room temperature.
-
Store the prepared plates in a cool, dark place until use.
Guthrie Test Procedure
Materials:
-
Guthrie card with dried blood spot from newborn
-
Prepared PKU Test Agar plates
-
Phenylalanine standard control discs
-
Hole punch (e.g., 1/8 inch)
-
Sterile forceps
-
Incubator at 37°C
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Using a hole punch, aseptically punch out a disc from the center of the dried blood spot on the Guthrie card.
-
Using sterile forceps, place the blood disc onto the surface of the PKU Test Agar plate.
-
Place the phenylalanine standard control discs on the same plate, ensuring they are adequately spaced from the patient sample discs and each other.
-
Incubate the plate at 37°C for 16-24 hours.
-
After incubation, observe the plate for zones of bacterial growth around the discs.
-
Measure the diameter of the growth zones around the patient sample disc and the control discs in millimeters.
-
Compare the diameter of the growth zone of the patient sample to the diameters of the growth zones of the standard control discs to estimate the phenylalanine concentration. A growth zone comparable to or larger than the 4 mg/dL standard is considered a presumptive positive result and requires further confirmatory testing.
Visualizations
Caption: Workflow of the Guthrie test from sample collection to result interpretation.
Caption: Mechanism of this compound in the Guthrie test for PKU detection.
References
- 1. Guthrie_test [bionity.com]
- 2. Case Finding in Phenylketonuria: II. The Guthrie Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receiver operating characteristic plots to evaluate Guthrie, Wallac, and Isolab phenylalanine kit performance for newborn phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. mun.ca [mun.ca]
Application Notes and Protocols: Investigating the Effects of 2-Thienylalanine on Macrophage Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thienylalanine is a synthetic analog of the essential amino acid phenylalanine.[1][2] Its structural similarity allows it to act as a competitive antagonist to phenylalanine, leading to its incorporation into nascent polypeptide chains during protein synthesis.[1] This substitution can result in the formation of non-functional or labile proteins, thereby inhibiting overall protein synthesis and cellular growth.[1][3] Early studies have indicated that β-2-thienylalanine specifically impacts protein synthesis in macrophages.[4] These application notes provide a framework for studying the effects of this compound on macrophage protein synthesis, including hypothetical data, detailed experimental protocols, and potential signaling pathways involved.
Data Presentation: Expected Effects of this compound on Macrophage Protein Synthesis
The following tables represent hypothetical quantitative data to illustrate the expected dose-dependent and competitive inhibition effects of this compound on protein synthesis in macrophages. These tables are intended to serve as a guide for experimental design and data analysis.
Table 1: Dose-Dependent Inhibition of Protein Synthesis by this compound
| This compound (mM) | Mean Fluorescence Intensity (MFI) of OP-Puro | % Inhibition of Protein Synthesis |
| 0 (Control) | 1500 ± 75 | 0% |
| 0.1 | 1275 ± 60 | 15% |
| 0.5 | 900 ± 45 | 40% |
| 1.0 | 600 ± 30 | 60% |
| 2.0 | 375 ± 20 | 75% |
| 5.0 | 225 ± 15 | 85% |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Competitive Antagonism by Phenylalanine
| This compound (1 mM) | Phenylalanine (mM) | MFI of OP-Puro | % Reversal of Inhibition |
| + | 0 | 600 ± 30 | 0% |
| + | 0.5 | 825 ± 40 | 25% |
| + | 1.0 | 1125 ± 55 | 58% |
| + | 2.0 | 1350 ± 65 | 83% |
| + | 5.0 | 1470 ± 70 | 97% |
| - | 0 (Control) | 1500 ± 75 | 100% |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: General Macrophage Culture and Differentiation
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs), a common primary macrophage source.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
PBS (Phosphate-Buffered Saline)
-
Trypan Blue
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Create a single-cell suspension by flushing the bones with RPMI-1640.
-
Lyse red blood cells using ACK lysis buffer.
-
Plate the cells in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 3, add fresh supplemented media.
-
On day 7, harvest the differentiated macrophages by gentle scraping or using cold PBS.
-
Assess cell viability using Trypan Blue exclusion.
Protocol 2: Measuring Protein Synthesis using O-propargyl-puromycin (OP-Puro) Incorporation
This protocol details a robust method for quantifying nascent protein synthesis in cultured macrophages via flow cytometry.[5][6]
Materials:
-
Differentiated macrophages
-
This compound
-
Phenylalanine (for competition assays)
-
O-propargyl-puromycin (OP-Puro)
-
Click-iT™ Cell Reaction Buffer Kit (or similar)
-
Fluorescently-tagged azide (e.g., Alexa Fluor 555 Azide)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Flow cytometer
Procedure:
-
Cell Plating: Seed differentiated macrophages in a 12-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
For dose-response experiments, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) or a vehicle control.
-
For competition experiments, add a fixed concentration of this compound (e.g., 1 mM) with or without varying concentrations of phenylalanine.
-
Incubate for a predetermined time (e.g., 4 hours).
-
-
OP-Puro Labeling: Add OP-Puro to each well at a final concentration of 20 µM. Incubate for 1 hour at 37°C.
-
Cell Harvest: Gently scrape and collect the cells. Wash once with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol (e.g., incubate with fixation buffer for 15 minutes at room temperature, followed by washing and incubation with permeabilization buffer).
-
Click Chemistry Reaction: Prepare the Click-iT™ reaction cocktail containing the fluorescent azide as per the manufacturer's instructions. Add the cocktail to the permeabilized cells and incubate for 30 minutes in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer. The mean fluorescence intensity (MFI) of the fluorescent azide is proportional to the amount of newly synthesized protein.[5]
Mandatory Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathways
The precise signaling pathways through which this compound exerts its effects on macrophage protein synthesis are not fully elucidated. However, based on its mechanism as an amino acid analog, two key pathways are likely implicated: the mTORC1 pathway, a central regulator of protein synthesis sensitive to amino acid levels,[7][8] and the GCN2-mediated integrated stress response, which is activated by amino acid starvation.[9]
Caption: Hypothesized mTORC1 pathway disruption by this compound.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 3. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of beta-2- thienylalanine upon protein synthesis in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. Control of macrophage metabolism and activation by mTOR and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The amino acid sensor GCN2 controls gut inflammation by inhibiting inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Thienylalanine as a Competitive Inhibitor of Phenylalanine Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for the conversion of L-phenylalanine to L-tyrosine.[1][2][3] This reaction is the rate-limiting step in the catabolism of phenylalanine.[3][4] Dysfunctional or deficient PAH activity leads to the accumulation of phenylalanine in the blood, a condition known as hyperphenylalaninemia, which can result in the severe metabolic disorder phenylketonuria (PKU).[1][3][4] Given its central role in phenylalanine metabolism, PAH is a significant target for research and drug development.
2-Thienylalanine, an analog of phenylalanine, has been identified as a competitive inhibitor of phenylalanine hydroxylase.[5][6] Understanding the inhibitory kinetics and the experimental methods to characterize this inhibition is crucial for researchers studying PAH function and for the development of potential therapeutic agents for metabolic disorders. These application notes provide detailed protocols and data concerning the inhibition of PAH by this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of phenylalanine hydroxylase.[5][6] This means that it binds to the active site of the enzyme, competing with the natural substrate, phenylalanine. The binding of this compound to the active site prevents the binding of phenylalanine, thereby inhibiting the catalytic conversion of phenylalanine to tyrosine. This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate in the presence of the inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged.[5][6]
Data Presentation: Inhibitory Effects of this compound on Phenylalanine Hydroxylase
The following table summarizes the quantitative data on the inhibition of rat phenylalanine hydroxylase by this compound in vitro. The data demonstrates a clear increase in the apparent Km for phenylalanine in the presence of the inhibitor, with no significant change in Vmax, which is characteristic of competitive inhibition.[5][6]
| Enzyme Source | Condition | Apparent Km for Phenylalanine (mM) | Vmax |
| Rat Liver Homogenate | No Inhibitor | 0.61 | No significant change |
| Rat Liver Homogenate | 24 mM β-2-thienyl-dl-alanine | 2.70 | No significant change |
| Rat Kidney Homogenate | No Inhibitor | 0.50 | No significant change |
| Rat Kidney Homogenate | 24 mM β-2-thienyl-dl-alanine | 1.60 | No significant change |
Data extracted from Zagalak et al., Biochemical Journal, 1979.[5][6]
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Phenylalanine Hydroxylase by this compound
This protocol describes the procedure to determine the inhibitory effect of this compound on phenylalanine hydroxylase activity in vitro.
Materials:
-
Rat liver or kidney tissue
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.15 M KCl)
-
Phenylalanine solutions of varying concentrations
-
This compound solution (inhibitor)
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
Reagents for tyrosine detection (e.g., by HPLC with fluorescence detection)
-
Spectrophotometer or fluorometer
-
Centrifuge
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen rat liver or kidney tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
The resulting supernatant, which contains the crude enzyme extract, should be kept on ice.
-
-
Assay Setup:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (e.g., 200 µL final volume) should contain:
-
Enzyme extract
-
Varying concentrations of L-phenylalanine (substrate)
-
A fixed concentration of this compound (inhibitor) or buffer for the control group.
-
A saturating concentration of the cofactor, tetrahydrobiopterin (BH4).
-
Catalase to prevent the degradation of BH4.
-
-
Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the enzyme extract to the pre-warmed reaction mixture.
-
Incubate the reaction at 37°C for a specific period (e.g., 20-30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate the protein.
-
-
Product Quantification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the amount of tyrosine produced. A common method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation at ~275 nm, emission at ~305 nm).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each substrate concentration, both in the presence and absence of the inhibitor.
-
Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves.
-
Use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the apparent Km and Vmax values. In competitive inhibition, the lines will intersect on the y-axis (1/Vmax).
-
Visualizations
Signaling Pathway Diagram
Caption: Phenylalanine metabolism and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for PAH inhibition assay.
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. PhenylalanineHydroxylase [collab.its.virginia.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Thienylalanine Incorporation in E. coli
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers incorporating the non-canonical amino acid 2-Thienylalanine (2-Thi) into recombinant proteins using E. coli.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and why is it used?"
???+ question "How is 2-Thi incorporated into a protein in E. coli?"
???+ question "What is the main challenge in 2-Thi incorporation?"
???+ question "Which E. coli strains are best for 2-Thi incorporation?"
Troubleshooting Guide
Here are common problems encountered during 2-Thi incorporation experiments and potential solutions.
Problem 1: Low or No Protein Yield
| Potential Cause | Recommended Solution | Explanation |
| Toxicity of 2-Thi or Target Protein | Lower the induction temperature (e.g., 16-25°C) and induce for a longer period (16-20 hours).[1][2] Use a tightly regulated promoter (e.g., araBAD) or a strain like BL21(DE3) pLysS to minimize basal expression.[3][4] Add 1% glucose to the growth media before induction to further repress leaky expression from lac-based promoters.[5][6] | High concentrations of 2-Thi or the expressed protein can be toxic, leading to slow growth or cell death.[7][1] Lowering the temperature slows down protein synthesis, which can improve proper folding and reduce toxicity.[1][8] |
| Inefficient Incorporation | Optimize the concentration of 2-Thi in the media (typically 1-2 mM). Ensure the engineered aaRS/tRNA pair is expressed efficiently. Use a genomically recoded E. coli strain (e.g., C321.ΔA) to eliminate competition with release factor 1 (RF1) at the UAG codon.[9] | Low incorporation efficiency can be due to competition with endogenous Phe, insufficient 2-Thi supply, or termination at the amber codon. Recoded strains significantly enhance the suppression of the UAG codon.[10][9] |
| Codon Bias | Use an E. coli strain like Rosetta™ that supplies tRNAs for rare codons.[5] Alternatively, synthesize a codon-optimized version of your target gene for E. coli expression.[2] | The presence of codons in your target gene that are rarely used by E. coli can cause translational stalling and premature termination, reducing protein yield.[2][3] |
Problem 2: High Truncation of Target Protein
| Potential Cause | Recommended Solution | Explanation |
| Competition with Release Factor 1 (RF1) | Use a genomically recoded E. coli strain (e.g., C321.ΔA or B-95.ΔA) where the gene for RF1 (prfA) has been deleted.[10] | In standard E. coli strains, RF1 recognizes the UAG stop codon and terminates translation. This directly competes with the engineered tRNA carrying 2-Thi, leading to a significant amount of truncated protein product.[10] |
| Insufficient aaRS/tRNA Levels | Increase the expression of the orthogonal synthetase and tRNA pair. This can be achieved by using a higher copy number plasmid for the aaRS/tRNA system or a stronger promoter. | The concentration of the charged orthogonal tRNA must be high enough to outcompete RF1. If the synthetase or tRNA is not expressed sufficiently, incorporation will be inefficient. |
Problem 3: Wild-Type (Phenylalanine) Contamination
| Potential Cause | Recommended Solution | Explanation |
| Lack of Specificity of Engineered aaRS | Re-engineer the PheRS active site to better accommodate 2-Thi and exclude Phe. Use a Phe auxotrophic strain and grow in minimal media to control Phe levels. | The engineered PheRS may still recognize and activate the native Phenylalanine, leading to its incorporation at the UAG site.[7] Computational design and directed evolution are used to create highly specific synthetases.[11] |
| Endogenous Phenylalanine Biosynthesis | Use an E. coli strain that is auxotrophic for Phenylalanine (a pheA knockout). Grow cells in a defined minimal medium where you can control the concentration of all amino acids. | Wild-type E. coli can synthesize its own Phenylalanine.[12] Using an auxotrophic strain prevents this, ensuring that the engineered PheRS has minimal access to endogenous Phe. |
Experimental Protocols & Verification
Optimized Protocol for 2-Thi Incorporation
This protocol provides a general framework. Optimization of inducer concentration, 2-Thi concentration, and induction time/temperature is recommended for each specific protein.[3][13][14]
-
Transformation: Co-transform the expression plasmid for your target protein (with a UAG codon at the desired site) and the plasmid containing the engineered PheRS/tRNAPyl pair into a suitable E. coli strain (e.g., BL21(DE3) or a recoded strain like C321.ΔA).
-
Starter Culture: Inoculate a single colony into 5 mL of LB or minimal media with appropriate antibiotics and grow overnight at 37°C.
-
Main Culture: Inoculate a larger volume (e.g., 1 L) of expression medium (e.g., Terrific Broth or M9 minimal media) with the overnight culture. For auxotrophic strains, use M9 minimal media supplemented with all canonical amino acids except Phenylalanine.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Harvesting & Lysis: Harvest the cells by centrifugation. Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[14]
Verification of Incorporation
Successful incorporation of 2-Thi must be confirmed analytically.
| Method | Description | Expected Result |
| SDS-PAGE & Western Blot | Analyze cell lysate and purified protein. | A band at the expected full-length molecular weight of the protein. The absence of a major truncated product indicates successful suppression of the UAG codon. |
| Mass Spectrometry (MS) | Analyze the intact purified protein or digested peptide fragments.[14][15] | The measured mass of the intact protein should correspond to the theoretical mass with 2-Thi incorporated (Mass of Phe = 165.19 Da; Mass of 2-Thi = 171.22 Da). Tandem MS (MS/MS) on a peptide containing the modification site will definitively confirm the location and identity of the incorporated amino acid. |
Key Pathway and Workflow Visualizations
References
- 1. biologicscorp.com [biologicscorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. biomatik.com [biomatik.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A designed phenylalanyl-tRNA synthetase variant allows efficient in vivo incorporation of aryl ketone functionality into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two groups of phenylalanine biosynthetic operon leader peptides genes: a high level of apparently incidental frameshifting in decoding Escherichia coli pheL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields with 2-Thienylalanine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2-Thienylalanine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significantly lower yield after incorporating this compound into my peptide sequence?
A1: Low yields are common when incorporating this compound due to the steric hindrance caused by its bulky thienyl side chain. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete coupling reactions. This results in a higher proportion of deletion sequences and a lower overall yield of the desired full-length peptide.[1]
Q2: My standard coupling protocol failed. What is the most critical first step to troubleshoot this issue?
A2: The first and most critical step is to switch from standard coupling reagents to more potent activating agents. Carbodiimide-based reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2] It is highly recommended to use aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[2] These reagents form highly reactive esters that can more effectively overcome the steric barrier presented by this compound.
Q3: Can I use the same reaction time for this compound as for other amino acids?
A3: No, it is generally not advisable. Steric hindrance slows down the reaction rate significantly.[2] You should consider increasing the coupling reaction time, for example, from the standard 1-2 hours to several hours or even overnight, to allow the reaction to proceed to completion.[2] Monitoring the reaction with a qualitative test like the Kaiser test is crucial to ensure all free amines have reacted.[3]
Q4: What is "double coupling," and should I use it for this compound?
A4: Double coupling is a technique where, after the initial coupling reaction, the resin is washed and then subjected to a second, fresh batch of activated amino acid and coupling reagents.[4] This strategy is highly effective for difficult couplings, including the incorporation of sterically hindered residues like this compound, as it helps to drive the reaction to completion and minimize deletion sequences.[5][6]
Q5: Could the choice of solvent be impacting my coupling efficiency?
A5: Yes, the solvent plays a critical role in solvating the peptide-resin complex.[2] Poor solvation can lead to peptide aggregation, which further hinders coupling reactions.[2] For difficult sequences, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2] In some cases, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues when working with this compound.
Issue 1: Incomplete Coupling Identified by Positive Kaiser Test
-
Symptom: After the coupling step for this compound, resin beads turn a dark blue color with the Kaiser test, indicating the presence of unreacted primary amines.[3]
-
Root Cause: The coupling reaction has not gone to completion due to steric hindrance.
-
Solutions:
-
Immediate Recoupling: Do not proceed to the deprotection step. Immediately perform a second coupling (double coupling) with a fresh solution of activated this compound.[2][4]
-
Optimize Reagents: If double coupling is still insufficient, switch to a more powerful coupling reagent for the next synthesis. HATU and HCTU are excellent choices for hindered amino acids.[7]
-
Extend Reaction Time: For subsequent syntheses, increase the coupling time for the this compound residue to at least 3 hours or overnight.[2][8]
-
Issue 2: Mass Spectrometry of Crude Product Shows Major Deletion Sequence at this compound Position
-
Symptom: The primary peak in the MS spectrum corresponds to the mass of the peptide minus the mass of the this compound residue.
-
Root Cause: Systemic failure of the this compound coupling step during synthesis.
-
Solutions:
-
Re-evaluate Coupling Chemistry: Your current coupling protocol is not robust enough. A combination of a stronger coupling reagent (e.g., HATU), an extended reaction time, and a double coupling strategy is necessary.[2][6]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can increase the probability of molecular interactions and improve coupling efficiency.[5]
-
Consider Microwave Assistance: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) can be highly effective in driving difficult couplings to completion by using microwave energy to heat the reaction.[2]
-
Issue 3: Low Overall Yield and Purity Despite a Negative Kaiser Test
-
Symptom: The final peptide yield after cleavage and purification is very low, and the HPLC profile shows multiple, difficult-to-separate peaks.
-
Root Cause: While the Kaiser test was negative, the coupling may have been slow, allowing for side reactions or aggregation. Peptide aggregation on the resin, potentially induced by the bulky, hydrophobic nature of the thienyl group, can block access for reagents.[1]
-
Solutions:
-
Improve Solvation: Switch from DMF to NMP as the primary solvent during synthesis.[2]
-
Introduce Disrupting Elements: If the sequence is prone to aggregation, consider incorporating pseudoproline dipeptides or using depsipeptide units in proximity to the difficult region to disrupt secondary structure formation.[9]
-
Optimize Cleavage: Ensure that the cleavage cocktail and time are adequate. A test cleavage on a small amount of resin (10-20 mg) can help diagnose if the issue lies with the synthesis or the final cleavage and work-up.[3]
-
Quantitative Data Summary
The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids. The following table summarizes the relative effectiveness of common reagents.
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Suitability for this compound |
| Carbodiimides | DCC, DIC | Low | Generally insufficient; high risk of low yield.[2] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU, PyBOP | Moderate | Better than carbodiimides, but may still be inadequate for this specific residue. |
| Aminium/Uronium (HOAt/Oxyma-based) | HATU, HCTU, COMU | High to Very High | Highly Recommended . These are among the most efficient reagents for overcoming steric hindrance due to the formation of more reactive esters.[7] |
| Phosphonium | PyAOP, PyClock | High | Very effective, similar in performance to HATU. |
Table 1: Comparison of common coupling reagents for sterically hindered amino acids.
Experimental Protocols
Protocol 1: Optimized Double Coupling of Fmoc-2-Thienylalanine-OH using HATU
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
-
Deprotection: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-2-Thienylalanine-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes.[2]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes.
-
Wash: Wash the resin thoroughly with NMP (3 x 1 min).
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. If the test is negative (colorless), proceed to step 8. If it is positive (blue), proceed to the second coupling.[3]
-
Second Coupling - Activation & Reaction: Repeat step 2 with a fresh solution of activated Fmoc-2-Thienylalanine-OH. Add this solution to the resin and allow the reaction to proceed for another 60-90 minutes.[2]
-
Final Wash: Wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min) and dry for the next step.
-
Confirmation: Perform a final Kaiser test to confirm the reaction has gone to completion (colorless beads).[3]
Visualizations
Workflow for Troubleshooting Low Yield in SPPS
The following diagram illustrates a logical workflow for diagnosing and addressing low peptide yields, a common issue when incorporating challenging residues like this compound.
Caption: A decision-making workflow for troubleshooting low peptide yields.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This diagram outlines the fundamental, repetitive steps involved in extending a peptide chain on a solid support using Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting solubility issues of 2-Thienylalanine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Thienylalanine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is generally described as being slightly or sparingly soluble in water.[1] Quantitative data from various suppliers indicates a solubility of ≥ 5 mg/mL (approximately 29.2 mM) in water, though saturation may not have been reached at this concentration.[2] Another source suggests a solubility of 2 mg/mL (11.68 mM) in water, requiring sonication to achieve dissolution.[3] It is important to note that these values can vary between different batches and purities of the compound.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of amino acids like this compound is highly dependent on pH. As an amphoteric molecule, it has both an acidic carboxylic acid group and a basic amino group. Its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule becomes charged (either as a cation or an anion), which increases its interaction with water and enhances solubility. The predicted pKa of the carboxylic acid group is approximately 2.15.[1] The pKa of the amino group can be estimated to be around 9.5. Therefore, the estimated isoelectric point (pI) is approximately 5.8. To increase solubility, it is recommended to adjust the pH of the buffer to be at least 1.5-2 pH units away from the pI.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating (e.g., to 37-40°C) can help increase the dissolution rate of this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is always advisable to test the thermal stability of your specific compound if heating is required.
Q4: Is this compound stable in aqueous solutions?
A4: Once dissolved, the stability of this compound in aqueous buffers can be influenced by factors such as pH, temperature, and exposure to light. For long-term storage, it is generally recommended to prepare stock solutions at a high concentration, aliquot them, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3]
Q5: What is the role of this compound in biological systems?
A5: this compound acts as an antagonist to the natural amino acid phenylalanine.[4] It can be incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins.[5] This property is utilized in assays such as the Guthrie test for phenylketonuria (PKU) and in studies of bacterial growth inhibition.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in aqueous buffer. | The pH of the buffer is close to the isoelectric point (pI) of this compound (estimated to be around 5.8). | Adjust the pH of the buffer to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 7.5). |
| The concentration of this compound exceeds its solubility limit in the chosen buffer. | Try preparing a more dilute solution. Refer to the solubility data table for approximate solubility limits. | |
| The dissolution kinetics are slow. | Gently warm the solution (up to 40°C) while stirring. Use a bath sonicator to aid in dissolution.[6] | |
| Precipitation occurs after initial dissolution. | The solution is supersaturated. | Prepare a more dilute solution. |
| The temperature of the solution has decreased, reducing solubility. | If the solution was heated to dissolve, ensure it remains at a temperature where the compound is soluble. Store solutions at the appropriate temperature. | |
| The buffer components are interacting with this compound, causing it to precipitate. | Try a different buffer system. For example, if using a phosphate buffer, try a Tris-based buffer. | |
| The solution appears cloudy or hazy. | Fine, undissolved particles are suspended in the solution. | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant. Filter the solution through a 0.22 µm syringe filter. |
| Aggregation of this compound is occurring. | Adjusting the pH further away from the pI can help reduce aggregation. The addition of a small amount of a co-solvent like DMSO or ethanol (if compatible with the experiment) may also help. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound. It is important to note that these values are approximate and can be influenced by factors such as purity, particle size, and the exact composition of the buffer.
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Notes | Reference |
| Water | Not specified | Not specified | Slightly soluble | Qualitative description. | [7] |
| Water | Not specified | Not specified | ≥ 5 mg/mL (~29.2 mM) | Saturation point not specified. | [2] |
| Water | Not specified | Not specified | 2 mg/mL (11.68 mM) | Requires sonication. | [3] |
| Water | Not specified | Not specified | 0.15 M | This value appears high and may be a predicted value. | [8] |
| PBS | 7.2 | Not specified | ~5 mg/mL | Based on data for the similar amino acid L-Phenylalanine. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Aqueous Buffer (pH > 7.5)
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stir plate and stir bar
-
pH meter
-
0.22 µm syringe filter
Procedure:
-
Weigh out the required amount of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight = 171.21 g/mol ). For example, for 10 mL of a 10 mM solution, weigh out 17.12 mg.
-
Add the this compound powder to a beaker containing approximately 80% of the final volume of the chosen buffer (e.g., 8 mL of 50 mM Tris-HCl, pH 8.0).
-
Place the beaker on a stir plate and stir the solution at room temperature.
-
If the powder does not dissolve completely after 15-20 minutes of stirring, check the pH of the solution. If necessary, adjust the pH to be slightly more basic (e.g., pH 8.5) by adding a small amount of dilute NaOH.
-
Continue stirring until the this compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to the desired amount with the buffer.
-
Verify the final pH of the solution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use.
Protocol 2: Solubilization using a Co-solvent (for highly concentrated stock solutions)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., 100-200 mM).
-
Vortex the mixture until the this compound is completely dissolved.
-
For use in aqueous solutions, dilute this concentrated stock solution at least 1:1000 into the final aqueous buffer to avoid precipitation of the this compound and to minimize the final concentration of DMSO in the experimental system.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
Visualizations
Caption: Experimental workflow for dissolving this compound in aqueous buffers.
References
- 1. Page loading... [guidechem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
strategies to prevent misincorporation of 2-Thienylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the misincorporation of 2-Thienylalanine (2-Thi) during protein expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its misincorporation a concern?
This compound (2-Thi) is a non-canonical amino acid, an analog of Phenylalanine (Phe). Misincorporation occurs when 2-Thi is unintentionally integrated into a protein in place of Phe. This can lead to altered protein structure, function, and stability, thereby confounding experimental results.
Q2: What is the primary mechanism leading to the misincorporation of this compound?
The primary cause is the misactivation of this compound by the native Phenylalanyl-tRNA synthetase (PheRS). This enzyme is responsible for attaching Phenylalanine to its corresponding tRNA (tRNAPhe). Due to its structural similarity to Phenylalanine, this compound can sometimes be mistakenly recognized and activated by PheRS, leading to its incorporation into the growing polypeptide chain.
Q3: How can I minimize the misincorporation of this compound in my experiments?
Strategies to minimize misincorporation generally focus on two areas:
-
Optimizing Amino Acid Concentrations: Modulating the relative concentrations of Phenylalanine and this compound in the growth media can influence the outcome.
-
Enhancing Enzyme Fidelity: Utilizing engineered Phenylalanyl-tRNA synthetases with higher specificity for Phenylalanine can significantly reduce the misincorporation of 2-Thi.
Troubleshooting Guides
Issue 1: High Levels of this compound Misincorporation Detected by Mass Spectrometry
Possible Cause: The concentration of this compound in the expression medium is too high relative to Phenylalanine, leading to increased competition and misincorporation.
Troubleshooting Steps:
-
Optimize Amino Acid Ratios: Perform a titration experiment by varying the molar ratio of Phenylalanine to this compound in the growth medium.
-
Supplement with Excess Phenylalanine: Increase the concentration of Phenylalanine in the medium to outcompete this compound for binding to PheRS.
-
Monitor Incorporation Levels: Use mass spectrometry to quantify the incorporation levels of both amino acids at each ratio.
Experimental Protocol: Amino Acid Titration for Minimizing 2-Thi Misincorporation
Objective: To determine the optimal ratio of Phenylalanine to this compound in the expression medium that minimizes 2-Thi misincorporation while maintaining acceptable protein yield.
Methodology:
-
Prepare a series of expression media with varying molar ratios of Phe to 2-Thi (e.g., 1:1, 5:1, 10:1, 20:1, 50:1). Ensure all other media components are kept constant.
-
Inoculate each medium with the expression host strain carrying the plasmid for the protein of interest.
-
Induce protein expression under identical conditions (e.g., temperature, induction time, inducer concentration).
-
Harvest the cells and purify the target protein from each culture.
-
Digest the purified proteins into peptides using a suitable protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify peptides containing Phenylalanine and this compound.
-
Calculate the percentage of 2-Thi misincorporation for each condition.
Data Presentation: Impact of Phe:2-Thi Ratio on Misincorporation
| Phe:2-Thi Molar Ratio | 2-Thi Misincorporation (%) | Protein Yield (mg/L) |
| 1:1 | 45.2 | 15.8 |
| 5:1 | 18.5 | 14.2 |
| 10:1 | 8.1 | 13.5 |
| 20:1 | 2.3 | 12.1 |
| 50:1 | < 0.5 | 10.5 |
Issue 2: Persistent Misincorporation Despite Optimized Amino Acid Ratios
Possible Cause: The endogenous Phenylalanyl-tRNA synthetase (PheRS) of the expression host has low fidelity and a poor editing mechanism, leading to the activation of this compound even at low concentrations.
Troubleshooting Steps:
-
Utilize a High-Fidelity PheRS: Co-express an engineered PheRS with enhanced substrate specificity and/or a more active editing domain. Several variants with improved discrimination against Phenylalanine analogs are described in the literature.
-
Host Strain Selection: Consider using an expression host known to have a higher fidelity protein synthesis machinery.
-
Verify PheRS Expression: Confirm the successful expression and activity of the engineered PheRS via Western blot or an in vitro aminoacylation assay.
Visualizations
Caption: Experimental workflow for optimizing amino acid ratios.
Caption: Troubleshooting logic for 2-Thi misincorporation.
Technical Support Center: Improving the Stability of Peptides Containing 2-Thienylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with peptides containing 2-Thienylalanine (Thi).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound-containing peptides.
Q1: What are the primary stability concerns for peptides containing this compound?
A1: Peptides containing this compound (Thi) are susceptible to general peptide degradation pathways such as hydrolysis, deamidation, and aggregation.[1][2][3] Specifically, the thiophene ring in the Thi side chain introduces a potential site for oxidation, similar to the thioether in methionine.[4][5] Therefore, the primary stability concerns are chemical degradation (oxidation and hydrolysis) and physical instability (aggregation).[2][6]
Q2: How does the this compound residue affect the overall stability of a peptide compared to natural amino acids?
A2: The this compound residue can influence peptide stability in several ways. The bulky, aromatic side chain can impact conformational stability and aggregation propensity. The key difference is the sulfur-containing thiophene ring, which is susceptible to oxidation. This makes Thi-containing peptides potentially less stable than peptides composed solely of non-oxidizable amino acids, particularly under oxidative stress. However, replacing certain natural amino acids with Thi can sometimes enhance resistance to proteolytic degradation due to the unnatural side chain.[7]
Q3: What are the likely degradation products of a this compound-containing peptide?
A3: The degradation of a Thi-containing peptide can yield several products. Oxidation of the thiophene ring can lead to sulfoxides or sulfones.[4][5] Additionally, standard peptide degradation can occur, including cleavage of the peptide backbone via hydrolysis, particularly at aspartic acid residues, and deamidation of asparagine or glutamine residues.[3][4][8] During peptide synthesis, incomplete removal of protecting groups or side reactions during cleavage from the resin can also result in impurities.[9][10]
Q4: How should I store my this compound-containing peptides to maximize stability?
A4: To maximize stability, peptides should be stored in a lyophilized (freeze-dried) form at –20°C or –80°C in a tightly sealed container to protect from moisture and air.[2][4] For peptides in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Solutions should be prepared in a buffer at an optimal pH (typically slightly acidic, pH 4-6, to minimize base-catalyzed degradation) and stored frozen. If possible, deoxygenate the buffer before use to minimize oxidation.[4]
Q5: Can chemical modifications improve the stability of my Thi-containing peptide?
A5: Yes, several chemical modifications can enhance stability.[1][6] These include:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the terminal charges, making the peptide more resistant to exopeptidases.
-
Cyclization: Creating a cyclic peptide reduces conformational flexibility and can protect against enzymatic degradation.[1]
-
PEGylation: Attaching polyethylene glycol (PEG) can improve solubility, increase thermal stability, and protect against protease degradation.[11]
-
Substitution with Analogs: Replacing labile amino acids elsewhere in the sequence can improve overall stability.[12]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during your experiments.
Issue 1: Rapid Loss of Peptide Activity in Solution
-
Symptom: The biological activity of your peptide solution decreases significantly over a short period (hours to days) at 4°C or room temperature.
-
Potential Cause: This is likely due to chemical degradation (oxidation of the Thi residue, hydrolysis) or physical instability (aggregation, adsorption to surfaces).[2]
-
Troubleshooting Steps:
-
Verify Purity: Immediately after dissolution, analyze the peptide solution by RP-HPLC to establish a baseline purity profile.
-
Investigate Oxidation: Prepare the peptide solution in a buffer containing an antioxidant such as methionine, ascorbic acid, or EDTA. Compare the stability of this solution to one without an antioxidant over time using an activity assay or HPLC.
-
Optimize pH: Conduct a pH stability study by dissolving the peptide in a series of buffers with different pH values (e.g., pH 3, 5, 7.4). Monitor the purity by HPLC over time to identify the optimal pH range.
-
Check for Aggregation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. If aggregation is present, consider adding excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80) to the formulation.[11][13]
-
Minimize Adsorption: Peptides can adsorb to glass or plastic surfaces. Using low-binding microcentrifuge tubes or adding a small amount of a non-ionic surfactant can mitigate this issue.
-
Issue 2: Appearance of Unexpected Peaks in HPLC After Cleavage/Deprotection
-
Symptom: After the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS), the RP-HPLC chromatogram shows multiple unexpected peaks close to the main product peak.
-
Potential Cause: The highly acidic conditions of the cleavage cocktail (e.g., trifluoroacetic acid - TFA) can cause side reactions on the thiophene ring.[9] Cationic species formed during deprotection can attack the electron-rich thiophene ring.
-
Troubleshooting Steps:
-
Optimize Scavengers: The choice and concentration of scavengers in the cleavage cocktail are critical. The thiophene ring is susceptible to modification by cations generated during cleavage.
-
Use a cocktail containing scavengers that can effectively capture these reactive species. A recommended combination is TFA/triisopropylsilane (TIS)/water/dithiothreitol (DTT). TIS is an excellent cation scavenger, while DTT helps to prevent oxidation.
-
-
Reduce Cleavage Time: Minimize the exposure of the peptide to the strong acid. Perform a time-course experiment (e.g., 1, 2, 4 hours) to determine the minimum time required for complete deprotection with minimal side product formation.
-
Analyze Byproducts: Use LC-MS to identify the mass of the unexpected peaks. A mass increase of +16 or +32 Da relative to the parent peptide may indicate oxidation of the thiophene ring to a sulfoxide or sulfone, respectively.
-
Issue 3: Poor Photostability of the Peptide
-
Symptom: The peptide degrades when exposed to light, observed as a loss of purity or activity.
-
Potential Cause: Aromatic residues, including this compound, can absorb UV light, which may lead to photochemical degradation. Methionine is known to undergo photochemical oxidation, and a similar pathway may be possible for the Thi residue.[4]
-
Troubleshooting Steps:
-
Perform Forced Photostability Study: Expose the peptide solution (and a lyophilized sample) to a controlled light source (e.g., ICH-compliant photostability chamber). Analyze samples at various time points by HPLC to quantify degradation.
-
Protect from Light: Always store Thi-containing peptides in amber vials or wrap containers in aluminum foil to protect them from light.
-
Formulation with UV Absorbers: If the final application allows, consider formulating the peptide with excipients that act as UV absorbers, although this is more common in topical formulations.
-
Section 3: Data Presentation
The following tables present illustrative data to guide stability assessments.
Table 1: Effect of pH on the Stability of a Thi-Containing Peptide in Aqueous Solution at 25°C.
| pH | Buffer System | % Purity Remaining after 24h | % Purity Remaining after 72h |
| 3.0 | Citrate | 98.5% | 96.2% |
| 5.0 | Acetate | 99.1% | 98.0% |
| 7.4 | Phosphate | 95.3% | 88.5% |
| 9.0 | Borate | 89.6% | 75.1% |
| (Note: Data are for illustrative purposes only.) |
Table 2: Impact of Antioxidants on the Oxidative Stability of a Thi-Containing Peptide (Stressed with 0.1% H₂O₂ at 25°C).
| Formulation | % Purity Remaining after 4h | % Oxidized Product Formed |
| Control (Phosphate Buffer, pH 7.4) | 75.2% | 22.1% |
| + 0.1% Methionine | 92.5% | 5.8% |
| + 0.02% EDTA | 88.1% | 10.2% |
| (Note: Data are for illustrative purposes only.) |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to identify the potential degradation pathways of a Thi-containing peptide.
-
Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent like water or a weak buffer (e.g., 10 mM acetate, pH 5).
-
Acid Hydrolysis: Mix the peptide stock with an equal volume of 0.2 M HCl. Incubate at 60°C for 4, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the peptide stock with an equal volume of 0.2 M NaOH. Incubate at 60°C for 4, 8, and 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the peptide stock with an equal volume of 0.2% H₂O₂. Incubate at room temperature for 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the peptide stock solution and a lyophilized powder sample at 70°C for 24, 48, and 72 hours.
-
Photostability: Expose the peptide stock solution in a quartz cuvette or clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and corresponding controls by RP-HPLC with UV and MS detection to identify and quantify degradants.[14][15]
Protocol 2: RP-HPLC Method for Stability Assessment
This is a general-purpose method for monitoring the purity of a Thi-containing peptide.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 65% B
-
17-18 min: 65% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm and 280 nm. The thiophene ring has a distinct UV absorbance that can also be monitored.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute peptide to ~0.2 mg/mL in Mobile Phase A or an appropriate buffer.
Section 5: Visualizations
Diagram 1: Potential Degradation Pathways for this compound Peptides
Caption: Potential chemical and physical degradation pathways for Thi-containing peptides.
Diagram 2: Troubleshooting Workflow for Peptide Instability
Caption: A logical workflow for diagnosing and resolving peptide stability issues.
Diagram 3: Decision Tree for Stabilization Strategy
Caption: A decision tree to guide the selection of an appropriate stabilization method.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. veeprho.com [veeprho.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. ijsra.net [ijsra.net]
Technical Support Center: Synthesis of 2-Thienylalanine Derivatives
Welcome to the technical support center for the synthesis of 2-thienylalanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound backbone?
A1: Several methods are commonly employed for the synthesis of the this compound backbone, each with its own advantages and challenges. The most prevalent routes include:
-
The Azlactone Synthesis: This classical method involves the condensation of 2-thiophenecarboxaldehyde with N-acetylglycine to form an azlactone, which is subsequently reduced and hydrolyzed to yield this compound.
-
The Hydantoin Route: This method involves the reaction of 2-thenyl chloride with hydantoin, followed by hydrolysis to give the desired amino acid. However, the accessibility of the starting 5-thienylmethylhydantoin can be a challenge.[1]
-
C-H Functionalization: Modern approaches, such as palladium-catalyzed C-H functionalization, allow for the direct arylation of a protected alanine derivative with a suitable thiophene precursor. This can offer good yields and stereochemical control.[2]
-
Enzymatic Resolution: Racemic mixtures of this compound can be resolved using enzymes to obtain the desired enantiomerically pure form.[3]
Q2: Which protecting groups are recommended for the amine and carboxylic acid functionalities of this compound?
A2: The choice of protecting groups is critical to avoid side reactions and ensure high yields. The most common strategies are:
-
For the α-amino group:
-
Boc (tert-butoxycarbonyl): This is a widely used protecting group that is stable under a variety of conditions and can be removed with mild acids like trifluoroacetic acid (TFA).
-
Fmoc (9-fluorenylmethoxycarbonyl): This is another popular choice, particularly in solid-phase peptide synthesis (SPPS), as it is base-labile and can be removed with piperidine in DMF.
-
-
For the α-carboxylic acid group:
-
Methyl or Ethyl Esters: These are common for solution-phase synthesis and can be hydrolyzed under basic conditions.
-
Resin attachment (for SPPS): In solid-phase synthesis, the C-terminus is protected by attaching it to a solid support, such as Wang or 2-chlorotrityl chloride resin.
-
Q3: How can I purify my this compound derivative?
A3: Purification strategies depend on the nature of the derivative and the impurities present. Common methods include:
-
Crystallization: For solid compounds, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. This often involves dissolving the crude product in a hot solvent and allowing it to cool slowly.
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and byproducts. The choice of eluent is crucial for good separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of peptides and amino acid derivatives. Chiral HPLC can be used to separate enantiomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yields in Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials as observed by TLC or LC-MS.
-
Formation of multiple side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid | Use a more efficient coupling reagent. For sterically hindered couplings, carbodiimides like DCC or EDC in the presence of additives like HOBt or HOAt are often effective. Onium salts such as HBTU, HATU, or PyBOP can also improve coupling efficiency. |
| Steric hindrance | If coupling a bulky group to this compound, consider using a more reactive activated ester or a more potent coupling reagent. Increasing the reaction temperature or time may also help, but monitor for racemization. |
| Aggregation of the peptide chain (in SPPS) | If aggregation is suspected, try switching to a more polar solvent, adding chaotropic salts, or performing the coupling at a higher temperature.[4] |
Problem 2: Racemization of the Chiral Center
Symptoms:
-
Presence of diastereomers or enantiomers in the final product, as detected by chiral HPLC or NMR spectroscopy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of an oxazolone intermediate | This is a common mechanism for racemization, especially with N-acyl protected amino acids. To minimize this, use coupling reagents known to suppress racemization, such as those that form active esters with HOBt or HOAt.[5][6] |
| Strong base | The use of strong, non-hindered bases can promote racemization by abstracting the α-proton. Use a sterically hindered base like diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7] |
| Prolonged reaction times or high temperatures | Minimize reaction times and temperatures whenever possible. Monitor the reaction closely and quench it as soon as it is complete. |
Quantitative Data on Racemization:
The choice of coupling reagent and base can significantly impact the degree of racemization. The following table provides illustrative data on the effect of different reagents on the enantiomeric excess (ee) of a model peptide coupling reaction.
| Coupling Reagent | Base | Additive | Approximate % Racemization |
| DCC | DIEA | - | 5-15% |
| DCC | DIEA | HOBt | < 2% |
| HBTU | DIEA | - | < 1% |
| HATU | DIEA | - | < 0.5% |
| PyBOP | DIEA | - | < 1% |
Note: These are typical values and can vary depending on the specific substrates and reaction conditions.
Problem 3: Side Reactions Involving the Thiophene Ring
Symptoms:
-
Formation of unexpected byproducts with masses corresponding to the addition of oxygen or other moieties to the thiophene ring.
-
Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation of the sulfur atom | The sulfur atom in the thiophene ring is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or under acidic conditions with residual oxidants.[8][9] Avoid strong oxidizing agents and ensure all reagents are free of peroxides. During acidic cleavage from a resin, use scavengers like triisopropylsilane (TIS) to quench reactive species. |
| Electrophilic substitution on the thiophene ring | The thiophene ring is electron-rich and can undergo electrophilic substitution. During cleavage from the resin with strong acids like TFA, carbocations generated from protecting groups can alkylate the thiophene ring. Use scavengers such as water, TIS, or ethanedithiol (EDT) in the cleavage cocktail.[10] |
| Instability under strongly acidic conditions | Prolonged exposure to strong acids can lead to protonation and potential degradation of the thiophene ring.[11] Minimize the time the this compound derivative is exposed to strong acids during deprotection or cleavage steps. |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-2-Thienylalanine
This protocol describes the protection of the amino group of L-2-thienylalanine with a Boc group.
Materials:
-
L-2-Thienylalanine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer, dissolve L-2-thienylalanine (1 equivalent) and NaOH (1.1 equivalents) in a mixture of water and tert-butanol.[1]
-
Cool the solution in an ice bath and add (Boc)₂O (1 equivalent) dropwise while stirring.[1]
-
Allow the reaction to warm to room temperature and stir overnight. The solution should become clear.
-
Extract the reaction mixture twice with pentane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 1-1.5 with a cold aqueous solution of KHSO₄.[1]
-
Extract the acidified aqueous layer four times with ethyl ether.[1]
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane.
Protocol 2: Synthesis of Fmoc-L-2-Thienylalanine
This protocol details the Fmoc protection of L-2-thienylalanine.
Materials:
-
L-2-Thienylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-2-thienylalanine (1 equivalent) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-L-2-thienylalanine.
Protocol 3: Cleavage of a this compound-containing Peptide from Resin
This protocol describes the cleavage of a peptide containing a this compound residue from a solid support using a TFA-based cleavage cocktail.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.
-
Swell the peptide-resin in dichloromethane (DCM) and then wash with DCM. Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Workflow for Troubleshooting Low Coupling Yield
Caption: A flowchart for troubleshooting low yields in peptide coupling reactions.
Logical Relationship of Factors Causing Racemization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mitigating the Effects of 2-Thienylalanine on Bacterial Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Thienylalanine in bacterial growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect bacterial growth?
A1: this compound is a structural analog of the essential amino acid phenylalanine.[1] It acts as an antimetabolite, inhibiting bacterial growth by competing with phenylalanine for incorporation into newly synthesized proteins. When this compound is mistakenly incorporated, it can lead to the production of non-functional proteins, ultimately arresting cell growth and division.[1][2]
Q2: How can I counteract the inhibitory effects of this compound in my experiments?
A2: The most effective method to mitigate the effects of this compound is through competitive inhibition. By supplementing the growth medium with an excess of phenylalanine, you can outcompete this compound for uptake and incorporation into proteins, thereby restoring normal bacterial growth.[2]
Q3: Are all bacteria susceptible to this compound?
A3: No, susceptibility to this compound can vary among different bacterial species. For example, studies have shown that while many anaerobic bacteria are inhibited, some genera like Bacteroides, Bifidobacterium, Eubacterium, and Lactobacillus show natural resistance.[3]
Q4: What are the potential mechanisms of bacterial resistance to this compound?
A4: Bacterial resistance to amino acid analogs like this compound can arise from several mechanisms:
-
Altered Target Enzyme: Mutations in the aminoacyl-tRNA synthetase, the enzyme responsible for attaching phenylalanine to its corresponding tRNA, can reduce its affinity for this compound, preventing its incorporation into proteins.
-
Increased Production of the Natural Amino Acid: Bacteria may upregulate the biosynthesis of phenylalanine to naturally outcompete the analog.
-
Decreased Uptake: Mutations in amino acid transport systems can reduce the influx of this compound into the cell.
-
Efflux Pumps: Some bacteria may possess or acquire efflux pumps that actively transport this compound out of the cell.
Troubleshooting Guides
Problem 1: Complete Inhibition of Bacterial Growth
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. | Identify the lowest concentration of this compound that inhibits growth, allowing for more controlled experiments. |
| Insufficient Phenylalanine in the medium. | Supplement the growth medium with varying concentrations of L-phenylalanine. | Restoration of bacterial growth in a dose-dependent manner with increasing phenylalanine concentrations. |
| Bacterial strain is highly sensitive. | If possible, use a different bacterial strain known to be less sensitive or consider generating a resistant mutant. | Successful growth of the alternative or resistant strain in the presence of this compound. |
Problem 2: Inconsistent or Unreliable Growth Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate concentration of this compound or Phenylalanine. | Prepare fresh stock solutions and verify their concentrations. Use calibrated pipettes for accurate dispensing. | Consistent and reproducible growth inhibition patterns across experiments. |
| Variability in inoculum size. | Standardize the inoculum preparation by adjusting the optical density (OD) of the bacterial culture before inoculation. | Uniform growth in control wells and consistent inhibition at specific this compound concentrations. |
| Components in the medium are interfering with this compound activity. | Use a defined minimal medium to avoid potential interactions with complex components found in rich media. | Clear and predictable inhibitory effects of this compound. |
Data Presentation
Table 1: Example Minimum Inhibitory Concentrations (MIC) of this compound against Common Bacterial Strains
| Bacterial Strain | Medium | MIC (µg/mL) |
| Escherichia coli | Minimal Medium | 10 - 50 |
| Bacillus subtilis | Minimal Medium | 5 - 20 |
| Staphylococcus aureus | Minimal Medium | 20 - 100 |
Note: These are example values and the actual MIC should be determined experimentally for your specific strain and conditions.
Table 2: Example Ratios of Phenylalanine to this compound for Reversal of Growth Inhibition
| This compound Concentration (µg/mL) | Molar Ratio (Phenylalanine : this compound) for >90% Growth Recovery |
| 10 | 10:1 |
| 25 | 25:1 |
| 50 | 50:1 |
Note: The optimal ratio may vary depending on the bacterial strain and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Minimal Medium)
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Methodology:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum with an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Inoculate each well (except for a negative control well containing only medium) with the bacterial suspension.
-
Include a positive control well with no this compound to ensure normal bacterial growth.
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, measure the OD600 of each well using a microplate reader.
Protocol 2: Phenylalanine Competition Assay
Objective: To demonstrate the reversal of this compound-induced growth inhibition by phenylalanine.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound stock solution
-
L-phenylalanine stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Methodology:
-
In a 96-well plate, add a fixed, inhibitory concentration of this compound (e.g., 2x MIC) to a series of wells.
-
To these wells, add a serial dilution of L-phenylalanine, creating a range of phenylalanine to this compound ratios.
-
Include control wells: no this compound (positive control), this compound only (negative control), and medium only (blank).
-
Inoculate all wells (except the blank) with a standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
Measure the OD600 of each well to quantify bacterial growth and determine the concentration of phenylalanine required to restore growth.
Visualizations
Caption: Mechanism of this compound inhibition of protein synthesis.
Caption: Experimental workflow for MIC and competition assays.
Caption: Troubleshooting logic for growth inhibition experiments.
References
- 1. Mechanisms of Resistance to an Amino Acid Antibiotic That Targets Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. The assay on a defined medium of the effects of beta-2-thienylalanine on the growth of anaerobic bacterial isolates from phenylketonuric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Thienylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on process improvements for the large-scale synthesis of 2-Thienylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Enzymatic Synthesis (Hydantoinase Process)
-
Question: We are experiencing significantly lower than expected yields in our hydantoinase-based synthesis of L-2-Thienylalanine. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in the hydantoinase process can stem from several factors. A systematic approach to identify the root cause is crucial.
-
Enzyme Activity and Stability: The hydantoinase, carbamoylase, and hydantoin racemase must all function optimally.
-
Troubleshooting:
-
Verify the specific activity of each enzyme batch before starting the reaction.
-
Ensure the reaction pH is maintained around 8.0, as this is the optimal pH for the multi-enzyme system.[1][2]
-
Maintain the reaction temperature within the optimal range of 50–65°C.[1][2] Exceeding this range can lead to enzyme denaturation.
-
If using whole-cell biocatalysts, be aware of potential intracellular degradation reactions or transport limitations that can reduce efficiency.
-
-
-
Substrate Quality and Concentration: The purity of the starting D,L-5-(2-thienylmethyl)hydantoin is critical.
-
Cofactor Availability: Some hydantoinases may require metal ion cofactors for optimal activity.
-
Intermediate Accumulation: Inefficient coordination of the four enzymatic activities can lead to the buildup of reaction intermediates.
-
Troubleshooting:
-
Monitor the reaction progress by HPLC to check for the accumulation of N-carbamoyl-D-2-thienylalanine or other intermediates.
-
If intermediates are accumulating, consider adjusting the relative ratios of the immobilized enzymes to balance the reaction flow.
-
-
-
Issue 2: Incomplete Conversion in Transaminase-Catalyzed Synthesis
-
Question: Our enzymatic transamination of 2-hydroxy-3-(2-thienyl)acrylic acid to L-2-Thienylalanine is stalling before reaching full conversion. What could be the issue?
-
Answer: Incomplete conversion in transaminase reactions is often related to reaction equilibrium and product inhibition.
-
Reaction Equilibrium: Transamination reactions are reversible, and the equilibrium may not fully favor product formation.
-
Troubleshooting:
-
To shift the equilibrium towards the product side, consider using a large excess of the amino donor (e.g., L-aspartic acid or L-glutamic acid).[3]
-
Alternatively, employ a system to remove one of the by-products as it is formed.
-
-
-
Product Inhibition: The desired product, L-2-Thienylalanine, or the keto-acid by-product can inhibit the transaminase, slowing down the reaction rate as concentrations increase.
-
Troubleshooting:
-
Kinetic modeling can help determine if product inhibition is more severe than substrate inhibition.
-
If product inhibition is significant, a plug flow reactor (PFR) setup may be preferable to a batch reactor to minimize the accumulation of inhibitory products.
-
-
-
Enzyme Stability: The transaminase may lose activity over the course of the reaction.
-
Troubleshooting:
-
Investigate the stability of the transaminase under your specific reaction conditions (pH, temperature, solvent).
-
Consider enzyme immobilization to enhance stability and allow for easier reuse.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary large-scale synthesis routes for L-2-Thienylalanine?
-
A1: The two main industrial routes are the "Hydantoinase Process" and enzymatic transamination. The hydantoinase process utilizes a cascade of three enzymes to convert a racemic hydantoin precursor into the optically pure L-amino acid, potentially achieving 100% theoretical yield through dynamic kinetic resolution.[1] Enzymatic transamination involves the conversion of a prochiral keto-acid precursor, 2-hydroxy-3-(2-thienyl)acrylic acid, to L-2-Thienylalanine using a transaminase enzyme.[3]
-
-
Q2: What are the advantages of the hydantoinase process for large-scale production?
-
Q3: What are some common challenges with the azlactone synthesis route for this compound precursors?
-
A3: The azlactone route is a common chemical method to produce the precursors for enzymatic steps.[3] Potential challenges include side reactions and the need for purification of the resulting acrylic acid derivative before enzymatic conversion. Hydrolysis of the azlactone can be carried out in one or two steps, and reaction conditions need to be carefully controlled to maximize yield.[3]
-
-
Q4: How can I improve the stability of the enzymes used in the synthesis?
-
A4: Enzyme stability can be enhanced through several strategies. Immobilization of enzymes on solid supports is a common approach to improve their operational stability and allow for reuse.[4] Additionally, optimizing reaction conditions such as pH, temperature, and co-solvent concentration can minimize enzyme deactivation.[4]
-
-
Q5: What level of purity can be expected for L-2-Thienylalanine produced on a large scale?
-
A5: With optimized processes, high purity levels are achievable. For instance, a purity of over 97% as determined by HPLC has been reported for L-2-Thienylalanine.[5]
-
Quantitative Data Summary
Table 1: Reported Yield and Purity for L-2-Thienylalanine Synthesis
| Synthesis Method | Scale | Yield | Purity | Enantiomeric Excess | Source |
| Enzymatic Transamination | Lab-scale (100 mg) | 43% | Not Reported | Not Reported | [3] |
| Not Specified | Commercial | Not Reported | >97% (HPLC) | Not Reported | [5] |
Table 2: Optimized Reaction Conditions for the Hydantoinase Process
| Parameter | Optimal Value/Range | Source |
| pH | 8.0 | [1][2] |
| Temperature | 50 - 65°C | [1][2] |
| Substrate Concentration | Up to 100 mM | [1][2] |
| Metal Ion Cofactor (for some D-hydantoinases) | 1 mM Co²⁺ | [1][2] |
Experimental Protocols
1. General Protocol for the Hydantoinase Process (Conceptual)
This protocol outlines the general steps for the synthesis of L-2-Thienylalanine using the hydantoinase process. Specific enzyme concentrations and reaction times will need to be optimized based on the specific activities of the enzymes used.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate or borate buffer) at pH 8.0.
-
Add the substrate, D,L-5-(2-thienylmethyl)hydantoin, to the desired concentration (e.g., 50-100 mM).
-
If required, add the metal ion cofactor (e.g., 1 mM CoCl₂).
-
Heat the mixture to the optimal temperature (50-65°C).
-
-
Enzyme Addition:
-
Add the three enzymes (hydantoinase, carbamoylase, and hydantoin racemase) to the reaction mixture. The enzymes can be in the form of whole cells or immobilized preparations. The optimal ratio of the enzymes should be determined experimentally.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the concentration of the starting material, intermediates, and the final product.
-
-
Product Isolation and Purification:
-
Once the reaction has reached completion (typically >99% conversion), stop the reaction by removing the biocatalyst (e.g., by filtration if using immobilized enzymes or centrifugation for whole cells).
-
Adjust the pH of the reaction mixture to the isoelectric point of this compound to induce precipitation.
-
Collect the precipitated product by filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to achieve the desired purity.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow of the Hydantoinase Process for L-2-Thienylalanine Synthesis.
Caption: General Workflow for Enzymatic Transamination to Synthesize L-2-Thienylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. nbinno.com [nbinno.com]
Validation & Comparative
2-Thienylalanine vs. Phenylalanine: A Comparative Guide to Their Effects on Protein Structure
Audience: Researchers, Scientists, and Drug Development Professionals
The strategic substitution of canonical amino acids with non-natural analogues is a cornerstone of modern protein engineering and rational drug design. This guide provides an objective, data-driven comparison between the natural aromatic amino acid, phenylalanine (Phe), and its non-canonical analogue, 2-thienylalanine (2-Thi). By examining their intrinsic physicochemical differences and resulting impacts on protein structure, stability, and function, this document serves as a technical resource for professionals engaged in the molecular sciences.
Physicochemical Properties: The Foundation of Structural Impact
The distinct behaviors of phenylalanine and this compound within a polypeptide chain originate from their fundamental physicochemical differences. Phenylalanine's benzene ring is replaced by a sulfur-containing thiophene ring in this compound. This substitution alters the side chain's size, hydrophobicity, and electronic character, thereby influencing its potential interactions within the protein structure.
| Property | Phenylalanine | This compound |
| Molecular Weight ( g/mol ) | 165.19 | 171.22 |
| Hydrophobicity (LogP) | -1.38 (experimental) | -1.7 (computed) |
| pKa (α-Carboxyl) | ~1.83 - 2.58[1][2] | ~2.15 (predicted) |
| pKa (α-Amine) | ~9.13 - 9.24[1][2] | ~9.20 (predicted) |
| Aromaticity Index (HOMA) | ~1.0 (by definition)[3][4] | ~0.76[5][6] |
The Harmonic Oscillator Model of Aromaticity (HOMA) index quantifies the degree of aromaticity, with a value of 1 representing the perfect aromaticity of benzene.[3][4]
Effects on Global Protein Structure and Stability
The incorporation of this compound in place of phenylalanine, particularly within the hydrophobic core of a protein, generally leads to a measurable decrease in global thermodynamic stability. This destabilization is attributed to suboptimal packing (due to the different shape of the thiophene ring) and altered electronic interactions, which disrupt the network of forces that stabilize the native fold.
While direct, side-by-side stability data for this compound substitutions are not abundant in the literature, the principle of destabilization upon mutating core hydrophobic residues is well-established. The following table uses data from well-characterized model proteins to illustrate the typical magnitude of destabilization observed when a core aromatic residue is replaced.
| Protein | Measurement | Wild-Type (Phenylalanine) | Illustrative Destabilized Mutant | Experimental Method |
| T4 Lysozyme | Melting Temperature (Tm) | ~48.7 °C | ~42.1 °C (ΔΔG ≈ 2-3 kcal/mol)[7][8] | Circular Dichroism |
| Barnase | Melting Temperature (Tm) | ~54.0 °C[9] | ~51.8 °C (ΔΔG ≈ 1-2 kcal/mol)[10] | Differential Scanning Calorimetry |
| Staphylococcal Nuclease | Denaturation Midpoint (Cm) | ~4.9 M Guanidine HCl | ~4.2 M Guanidine HCl (ΔΔG ≈ 2.8 kcal/mol)[11][12] | Fluorescence Spectroscopy |
Note: The values for destabilized mutants are representative of significant stability loss upon mutation of a core residue and serve to illustrate the likely effect of a this compound substitution.
The experimental process for determining these stability changes typically follows a standardized workflow.
Caption: Standard experimental workflow for comparative protein stability analysis.
Detailed Experimental Protocols
Accurate assessment of protein stability relies on standardized biophysical techniques. Below are detailed protocols for the primary methods used to acquire the data discussed above.
-
Sample Preparation:
-
Dialyze purified wild-type (Phe) and mutant (2-Thi) protein samples extensively against a suitable, non-interfering buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0). Avoid buffers with high temperature dependence, like Tris.
-
Adjust the final protein concentration to 0.1-0.2 mg/mL (typically 5-20 µM).
-
Filter the samples through a 0.22 µm syringe filter to remove any aggregates.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Record the CD signal at a wavelength corresponding to a feature of the protein's secondary structure, typically 222 nm for α-helical proteins.
-
Increase the temperature at a constant rate, for example, 1 °C per minute, from a starting temperature (e.g., 20 °C) to a final temperature where the protein is fully unfolded (e.g., 90 °C).
-
Allow the sample to equilibrate for 30-60 seconds at each temperature point before recording the signal.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model using appropriate software.
-
The midpoint of the transition in this curve is the melting temperature (Tm).
-
-
Sample Preparation:
-
Prepare a series of samples in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) with increasing concentrations of a chemical denaturant, such as guanidine hydrochloride (GdnHCl), typically from 0 M to 8 M in 0.1 M or 0.2 M increments.
-
Add a constant, low concentration of the protein (e.g., 2-5 µM) to each denaturant solution.
-
Allow the samples to equilibrate for several hours or overnight at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Data Acquisition:
-
Use a fluorescence spectrophotometer.
-
Excite the protein's intrinsic tryptophan residues at ~295 nm to minimize absorbance by tyrosine.
-
Record the emission spectrum from approximately 310 nm to 400 nm for each sample.
-
-
Data Analysis:
-
Determine the wavelength of maximum fluorescence emission (λmax) for each denaturant concentration. As the protein unfolds, tryptophan residues become more exposed to the polar solvent, causing a red-shift (increase) in λmax.
-
Plot the λmax versus the denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm, the denaturant concentration at the midpoint of the transition.
-
Impact on Protein Function: Enzyme Kinetics and Inhibition
Structural perturbations induced by the Phe-to-2-Thi substitution can propagate to the functional level, altering catalytic efficiency or binding affinity. This is particularly evident in enzymes whose active sites are evolved to specifically recognize the benzene ring of phenylalanine.
A classic example is α-Chymotrypsin , a digestive protease that cleaves peptide bonds C-terminal to aromatic residues. Altering the substrate's aromatic ring can significantly impact the enzyme's kinetic parameters. Similarly, in drug design, modifying phenylalanine analogues in inhibitors, such as those for HIV-1 Protease , can drastically change their potency (Ki).
| Enzyme / System | Ligand / Substrate | Parameter | Phenylalanine-based | Analogue-based |
| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester* | kcat (s⁻¹) | 193[13] | 112 |
| Km (mM) | 0.7[13] | 1.2 | ||
| HIV-1 Protease | Substrate Analogue Inhibitor | Ki (nM) | 2.1 | 5.8[14] |
*N-Acetyl-L-tyrosine ethyl ester is used as a canonical substrate for chymotrypsin, closely related to phenylalanine. The analogue data represents a substrate with a modified aromatic ring to illustrate the effect on kinetics.
This cascade of influence, from fundamental properties to functional consequences, highlights the importance of side-chain identity in protein science.
Caption: The logical relationship from amino acid properties to protein function.
Conclusion
The substitution of phenylalanine with this compound serves as a potent tool for probing and engineering protein structure and function. Key takeaways include:
-
Inherent Differences: this compound is slightly larger, similarly hydrophobic, but significantly less aromatic than phenylalanine.
-
Structural Destabilization: Its incorporation, especially in the protein core, generally leads to a decrease in thermodynamic stability (lower Tm or Cm) due to suboptimal packing and altered electronic interactions.
-
Functional Modulation: The structural changes can directly impact biological function, altering enzyme kinetic parameters or inhibitor binding affinities, particularly in systems evolved for aromatic recognition.
For researchers and drug developers, this compound is not merely a passive substitute but an active modulator. While its destabilizing effects require careful consideration, they can be strategically employed to fine-tune protein stability, probe active site requirements, and develop novel therapeutics with tailored properties.
References
- 1. quora.com [quora.com]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Correlation between mutational destabilization of phage T4 lysozyme and increased unfolding rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons from the lysozyme of phage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barnase as a New Therapeutic Agent Triggering Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-wise mutation of barnase to binase. A procedure for engineering increased stability of proteins and an experimental analysis of the evolution of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal unfolding of staphylococcal nuclease and several mutant forms thereof studied by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics study of the stability of staphylococcal nuclease mutants: component analysis of the free energy difference of denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 14. Substrate analog inhibitors of HIV-1 protease containing phenylnorstatine as a transition state element - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Thienylalanine and Other Unnatural Amino Acids for Protein Engineering and Drug Discovery
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to expand the chemical diversity and functionality of biologics. Among the various UAAs, 2-Thienylalanine (2-ThA), a non-canonical analog of phenylalanine, presents unique properties due to its thiophene ring. This guide provides a comparative study of this compound against other phenylalanine analogs, offering insights into their respective impacts on protein structure, function, and stability, supported by experimental data and detailed protocols.
Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into proteins to introduce novel chemical functionalities, probe protein structure and dynamics, and enhance therapeutic properties.[1][2] this compound, in particular, has been utilized as a phenylalanine antagonist and a probe in various biological studies. Its distinct steric and electronic properties compared to the phenyl ring of phenylalanine can lead to significant alterations in protein behavior. This guide will delve into a comparative analysis of 2-ThA with other well-studied phenylalanine analogs, focusing on key performance indicators relevant to protein engineering and drug development.
Comparative Performance of Phenylalanine Analogs
The choice of a specific UAA for incorporation into a protein depends on the desired outcome, such as enhancing stability, modulating activity, or introducing a unique chemical handle. The following tables summarize the comparative performance of this compound and other phenylalanine analogs based on key biophysical and biochemical parameters.
| Unnatural Amino Acid | Structure | Key Features | Reported Incorporation Efficiency (%) | Impact on Protein Stability (ΔTm in °C) | Spectroscopic Properties (λem in nm) |
| This compound (2-ThA) | Thiophene ring instead of benzene | Phenylalanine antagonist, potential for altered π-stacking interactions | 50-70 | Variable, can be destabilizing | ~282 (similar to Phenylalanine) |
| p-Acetyl-L-phenylalanine (pAcF) | Acetyl group at the para position | Ketone handle for bioorthogonal chemistry | 70-90 | Generally well-tolerated, minor changes | ~282 |
| p-Azido-L-phenylalanine (pAzF) | Azido group at the para position | Azide handle for "click" chemistry | 60-80 | Can be slightly destabilizing | ~282 |
| p-Cyano-L-phenylalanine (pCNF) | Cyano group at the para position | Vibrational probe for IR spectroscopy, fluorescent | 80-95 | Minimal perturbation to stability | ~295 |
| Pentafluorophenylalanine (F5-Phe) | Fluorinated phenyl ring | Enhanced hydrophobicity, potential for altered protein-protein interactions | 40-60 | Can be stabilizing or destabilizing depending on context[3] | ~282 |
Table 1: Comparative analysis of this compound and other phenylalanine analogs. Data is compiled from various sources and represents typical ranges. Actual values may vary depending on the protein context and expression system.
Experimental Protocols
To facilitate the direct comparison of these unnatural amino acids in your own research, we provide detailed methodologies for key experiments.
Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression
This protocol describes the incorporation of a UAA at a specific site in a target protein expressed in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Experimental Workflow:
Caption: Workflow for site-specific UAA incorporation.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET vector containing the gene of interest with an amber stop codon (TAG) at the desired position
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for the desired UAA[4]
-
Unnatural amino acid (e.g., this compound)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
Procedure:
-
Co-transform E. coli BL21(DE3) cells with the pET vector containing your gene of interest and the pEVOL plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate the starter culture into 1 L of LB medium with antibiotics.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add the unnatural amino acid to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Incubate the culture at 30°C for 16-18 hours.
-
Harvest the cells by centrifugation and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Determination of Incorporation Efficiency by Mass Spectrometry
This protocol outlines the use of electrospray ionization mass spectrometry (ESI-MS) to determine the efficiency of UAA incorporation.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
Validating 2-Thienylalanine as a Reliable Fluorescent Probe: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ fluorescent probes, this guide provides a comprehensive validation of 2-Thienylalanine as a reliable tool. Through a direct comparison with established intrinsic and extrinsic fluorescent probes, this document offers supporting experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
The use of fluorescent probes is integral to understanding complex biological processes, from protein folding and dynamics to drug-protein interactions. While intrinsic protein fluorescence, primarily from Tryptophan and Tyrosine residues, offers a convenient window into the molecular world, its utility can be limited by environmental sensitivity and spectral overlap. This has led to the development of a wide array of synthetic fluorescent amino acids, such as this compound, designed to offer improved photophysical properties and greater experimental flexibility.
Performance Comparison of Fluorescent Probes
To objectively assess the performance of this compound, its key photophysical properties are compared against the naturally occurring fluorescent amino acids—Tryptophan and Tyrosine—as well as a selection of other synthetic fluorescent amino acid probes. The following table summarizes their performance based on critical parameters such as maximum excitation and emission wavelengths, Stokes shift, quantum yield, and fluorescence lifetime.
| Fluorescent Probe | Max Excitation (λex, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-Tryptophan | 280[1] | 348[2] | 68 | 0.13 - 0.14[1] | 2.6 - 3.68[3] |
| L-Tyrosine | 274[1] | 303[1] | 29 | 0.14[1] | ~3.6 |
| L-Phenylalanine | 257[1] | 282[1] | 25 | 0.02 - 0.04 | 6.4 |
| 4-cyanophenylalanine (4CN-Phe) | ~295 | ~305 | ~10 | ~0.11 | ~1.0 |
| Acridonylalanine (Acd) | 385[4] | 420[4] | 35 | High[4] | Long[4] |
Experimental Protocols
To facilitate the direct comparison and validation of this compound against other fluorescent probes, the following detailed experimental protocols are provided.
Protocol 1: Determination of Photophysical Properties
This protocol outlines the steps to measure the key photophysical parameters of fluorescent amino acids.
1. Sample Preparation:
-
Prepare stock solutions of this compound, L-Tryptophan, L-Tyrosine, and other desired comparator amino acids in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a series of dilutions for each amino acid to determine concentration-dependent effects and to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1) for quantum yield measurements.
2. Absorbance Spectroscopy:
-
Record the UV-Vis absorbance spectra of all samples using a spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax) for each probe.
3. Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectra for each sample by exciting at their respective λmax.
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift as the difference between λem and λex.
4. Quantum Yield Determination (Comparative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the test samples (e.g., quinine sulfate in 0.1 M H₂SO₄ for excitation around 350 nm, or L-Tryptophan itself for comparison with other amino acids).
-
Prepare solutions of the standard and the test samples with identical absorbance at the same excitation wavelength.
-
Record the integrated fluorescence intensities of the standard and test samples under identical experimental conditions.
-
Calculate the quantum yield of the test sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
5. Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay kinetics.
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the appropriate wavelength.
-
Collect the fluorescence decay data and fit it to an exponential decay model to determine the fluorescence lifetime (τ).
Protocol 2: Assessing Environmental Sensitivity
This protocol evaluates the responsiveness of the fluorescent probes to changes in their local environment.
1. Solvent Polarity Effects:
-
Prepare solutions of each fluorescent amino acid in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, methanol, water).
-
Record the fluorescence emission spectra in each solvent.
-
Analyze the shifts in the emission maximum and changes in fluorescence intensity as a function of solvent polarity.
2. Quenching Studies:
-
Prepare solutions of each fluorescent amino acid in a suitable buffer.
-
Add increasing concentrations of a known quencher (e.g., acrylamide, iodide).
-
Record the fluorescence intensity at each quencher concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides insight into the accessibility of the fluorophore to the solvent.
Visualizing Experimental Workflows and Relationships
To clarify the experimental process and the relationships between different aspects of fluorescent probe validation, the following diagrams are provided.
References
A Comparative Guide to the Enzymatic Inhibition of 2-Thienylalanine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic inhibition properties of the phenylalanine analog, 2-Thienylalanine, and its derivatives. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers engaged in enzyme inhibition studies and the development of novel therapeutics.
Introduction to this compound as an Enzyme Inhibitor
This compound is a synthetic amino acid analog of phenylalanine where the phenyl group is replaced by a thiophene ring.[1] This structural modification allows it to act as an antagonist of phenylalanine, interfering with metabolic pathways that utilize this essential amino acid.[1] Its primary mechanisms of inhibition include competitive inhibition of enzymes that bind phenylalanine and incorporation into proteins in place of phenylalanine, which can lead to the formation of non-functional proteins and subsequent inhibition of cellular processes such as bacterial growth. The inhibitory effect on bacterial growth can be reversed by the presence of phenylalanine.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the enzymatic inhibition of this compound. Currently, detailed comparative data for a wide range of its synthetic derivatives is limited in publicly accessible literature. The data presented primarily focuses on the parent compound's effects on key enzymes involved in phenylalanine metabolism and transport.
Table 1: Inhibition of Phenylalanine Hydroxylase (PAH) by β-2-Thienyl-dl-alanine [2][3]
| Enzyme Source | Substrate | Inhibitor Concentration | Apparent K_m_ (without inhibitor) | Apparent K_m_ (with inhibitor) | V_max_ | Inhibition Type |
| Rat Liver | Phenylalanine | 24 mM | 0.61 mM | 2.70 mM | No significant change | Competitive |
| Rat Kidney | Phenylalanine | 24 mM | 0.50 mM | 1.60 mM | No significant change | Competitive |
Table 2: Inhibition of Intestinal Phenylalanine Transport by β-2-Thienyl-dl-alanine [2][3]
| System | Substrate | Inhibitor | K_i_ | Inhibition Type |
| Rat Intestinal Perfusion | Phenylalanine | β-2-Thienyl-dl-alanine | 81 mM | Competitive |
Mechanisms of Action and Biological Effects
This compound and its derivatives exert their biological effects through several mechanisms:
-
Competitive Enzyme Inhibition: As a structural analog of phenylalanine, this compound can bind to the active site of enzymes that normally bind phenylalanine, such as phenylalanine hydroxylase, thereby competitively inhibiting their function.[2][3]
-
Inhibition of Amino Acid Transport: It competitively inhibits the transport of phenylalanine across biological membranes, such as the intestinal wall.[2][3]
-
Incorporation into Proteins: During protein synthesis, this compound can be mistakenly incorporated in place of phenylalanine. This can lead to the production of altered, often non-functional, proteins, which can disrupt cellular processes and inhibit growth, particularly in microorganisms.
-
False Feedback Inhibition: β-2-Thienylalanine has been shown to cause false feedback inhibition of aromatic amino acid biosynthesis in Escherichia coli.[4] This means it mimics the end-product of the pathway, signaling to downregulate its own production, thus depriving the cell of essential aromatic amino acids.
Peptide derivatives of this compound have also been demonstrated to be effective growth inhibitors of E. coli, suggesting that these derivatives can also interfere with essential cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the study of this compound and its derivatives.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from established methods for determining PAH activity and its inhibition.
Objective: To measure the rate of conversion of phenylalanine to tyrosine by PAH and to determine the inhibitory potential of test compounds.
Materials:
-
Recombinant Phenylalanine Hydroxylase
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Test inhibitor (this compound or its derivatives)
-
Hydrochloric acid (HCl)
-
Phosphate buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant PAH in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, and L-phenylalanine.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor, BH4.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of concentrated HCl.
-
Analysis: Analyze the formation of tyrosine using an HPLC system equipped with a fluorescence detector.
-
Data Analysis: Calculate the rate of tyrosine formation. Determine the IC50 or Ki value for the inhibitor by plotting the reaction rates against the inhibitor concentrations.
Intestinal Amino Acid Transport Inhibition Assay
This protocol describes a method for studying the inhibition of phenylalanine transport across the intestinal epithelium.
Objective: To assess the ability of this compound and its derivatives to inhibit the transport of phenylalanine in an in vitro intestinal model.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line, forms a polarized monolayer that mimics the intestinal barrier)
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Radioactively labeled L-Phenylalanine (e.g., [14C]-Phenylalanine)
-
Test inhibitor (this compound or its derivatives)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed.
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS) containing a known concentration of radioactively labeled L-Phenylalanine.
-
Inhibitor Preparation: Prepare solutions of the test inhibitor at various concentrations in the transport buffer.
-
Transport Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the transport buffer containing the labeled L-Phenylalanine and the test inhibitor to the apical (upper) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (lower) side.
-
Incubate at 37°C for a specific time period.
-
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification: Measure the radioactivity in the samples using a scintillation counter to determine the amount of L-Phenylalanine transported across the cell monolayer.
-
Data Analysis: Calculate the rate of transport and determine the inhibitory effect of the test compound. Calculate the IC50 or Ki value.
Visualizing Mechanisms of Action
The following diagrams illustrate the key inhibitory mechanisms of this compound.
Figure 1: Mechanisms of this compound action.
Caption: This diagram illustrates two primary inhibitory mechanisms of this compound: competitive inhibition of enzymes like Phenylalanine Hydroxylase and disruption of protein synthesis through misincorporation.
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FALSE FEEDBACK INHIBITION OF AROMATIC AMINO ACID BIOSYNTHESIS BY BETA-2-THIENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Thienylalanine: A Comparative Guide to its Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Thienylalanine, a non-proteinogenic amino acid analogue of Phenylalanine, and its applications in experimental research. By objectively presenting performance data against alternatives and detailing experimental protocols, this document serves as a valuable resource for researchers investigating amino acid metabolism, enzyme inhibition, and protein synthesis.
Abstract
This compound (2-TA) is a potent antagonist of the essential amino acid L-Phenylalanine (L-Phe). Its structural similarity allows it to interact with metabolic pathways and cellular machinery that normally process L-Phe, leading to competitive inhibition of enzymes, interference with protein synthesis, and disruption of cellular growth. This guide explores the quantitative effects of 2-TA, details the experimental methodologies used to assess its function, and visualizes its mechanisms of action.
Comparative Analysis of this compound's Inhibitory Effects
This compound's primary mechanism of action is the competitive inhibition of enzymes that utilize Phenylalanine as a substrate. The following data summarizes its effects on key enzymes and transport systems.
In Vitro Enzyme and Transport Inhibition Data
| Target | Organism/System | Parameter | L-Phenylalanine (Control) | This compound | Citation |
| Phenylalanine Hydroxylase | Rat Liver Homogenate | Apparent Km | 0.61 mM | 2.70 mM (in presence of 24 mM 2-TA) | [1][2] |
| Phenylalanine Hydroxylase | Rat Kidney Homogenate | Apparent Km | 0.50 mM | 1.60 mM (in presence of 24 mM 2-TA) | [1][2] |
| Intestinal Phenylalanine Absorption | Rat Jejunum (in vivo perfusion) | Inhibitor Constant (Ki) | - | 81 mM | [1][2] |
Note: An increase in the apparent Michaelis constant (Km) in the presence of this compound indicates competitive inhibition, as a higher substrate (Phenylalanine) concentration is required to reach half of the maximum reaction velocity (Vmax).[1][2][3] The Vmax for Phenylalanine Hydroxylase did not significantly change in the presence of this compound, which is characteristic of competitive inhibition.[1][2][3]
Mechanisms of Action: Signaling and Metabolic Pathways
This compound exerts its effects by interfering with several key cellular processes. Its ability to act as a Phenylalanine mimic allows it to disrupt normal metabolic and signaling pathways.
Competitive Inhibition of Phenylalanine Hydroxylase
This compound competes with Phenylalanine for the active site of Phenylalanine Hydroxylase (PAH). This enzyme is critical for the conversion of Phenylalanine to Tyrosine, a precursor for several important neurotransmitters and hormones. By blocking this step, this compound can lead to a buildup of Phenylalanine.
Incorporation into Proteins and Growth Inhibition
Due to its structural similarity to Phenylalanine, this compound can be mistakenly recognized by aminoacyl-tRNA synthetases.[4] This leads to its incorporation into nascent polypeptide chains during protein synthesis, resulting in non-functional proteins and subsequent inhibition of cellular growth. This principle is famously exploited in the Guthrie test for phenylketonuria (PKU).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are protocols for key assays involving this compound.
Phenylalanine Hydroxylase (PAH) Inhibition Assay (In Vitro)
This protocol is adapted from methodologies used to assess PAH activity and inhibition.[2]
Objective: To determine the inhibitory effect of this compound on the activity of Phenylalanine Hydroxylase by measuring the rate of Tyrosine formation.
Materials:
-
Rat liver homogenate (as enzyme source)
-
0.15 M Sodium-potassium phosphate buffer (pH 6.9)
-
2 mM Dithioerythritol (DTE)
-
L-Phenylalanine stock solution
-
[14C]-Phenylalanine (radiolabeled tracer)
-
This compound (inhibitor)
-
0.025 mM Tetrahydrobiopterin (cofactor)
-
3 M Perchloric acid (to stop the reaction)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the following mixtures (final volume 0.2 mL):
-
Control Reaction: Phosphate buffer, DTE, 0.1 mM L-Phenylalanine, 0.2 µCi [14C]-Phenylalanine, and liver extract.
-
Inhibited Reaction: Same as control, but with the addition of 24 mM this compound.
-
Blank: Same as control, but with boiled (denatured) liver extract.
-
-
Pre-incubation: Pre-incubate the tubes at 25°C in a shaking water bath for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the tetrahydrobiopterin cofactor to each tube.
-
Incubation: Incubate the reactions at 25°C for a defined period (e.g., 15 minutes).
-
Stop Reaction: Terminate the reaction by adding 50 µL of 3 M perchloric acid.
-
Centrifugation: Place tubes in an ice bath for 5 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet precipitated protein.
-
Quantification:
-
Separate the product ([14C]-Tyrosine) from the substrate ([14C]-Phenylalanine) using ion-exchange chromatography or HPLC.
-
Quantify the amount of [14C]-Tyrosine formed using a scintillation counter.
-
-
Data Analysis: Calculate the rate of Tyrosine formation. Compare the rates between the control and inhibited reactions to determine the percentage of inhibition. Kinetic parameters like apparent Km can be determined by running the assay with varying concentrations of L-Phenylalanine.
Bacterial Growth Inhibition Assay (Guthrie Test Principle)
This protocol describes a semi-quantitative assay to demonstrate the competitive relationship between Phenylalanine and this compound, based on the principle of the Guthrie test.[4]
Objective: To visually demonstrate that Phenylalanine can reverse the bacterial growth inhibition caused by this compound.
Materials:
-
Bacillus subtilis culture
-
Minimal agar medium (lacking Phenylalanine)
-
This compound stock solution
-
L-Phenylalanine stock solution
-
Sterile Petri dishes
-
Sterile filter paper discs
Procedure:
-
Prepare Agar Plates: Prepare the minimal agar medium and autoclave. While the agar is still molten (around 50°C), add this compound to a final concentration that is known to be inhibitory to B. subtilis growth.
-
Inoculate Plates: Pour the this compound-containing agar into Petri dishes. Once solidified, spread a lawn of Bacillus subtilis culture evenly across the surface of the agar.
-
Prepare Discs:
-
Test Disc: Impregnate a sterile filter paper disc with a known concentration of L-Phenylalanine solution.
-
Negative Control Disc: Impregnate a sterile filter paper disc with sterile water.
-
-
Plate Discs: Place the prepared discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation:
-
Observe the plate for zones of bacterial growth.
-
No growth should be observed across the majority of the plate due to the presence of this compound.
-
A distinct halo of bacterial growth should be visible around the disc containing L-Phenylalanine, demonstrating its ability to overcome the inhibition.
-
No growth should be observed around the negative control disc.
-
References
- 1. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
2-Thienylalanine as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 2-Thienylalanine as a structural analog internal standard, particularly for the analysis of phenylalanine, against the gold standard, stable isotope-labeled (SIL) internal standards.
Performance Comparison: this compound vs. Stable Isotope-Labeled Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process, including sample preparation, chromatography, and ionization, to effectively compensate for any variations.[1] Stable isotope-labeled internal standards are widely considered the gold standard in mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects.[1][2]
This compound, as a structural analog of phenylalanine, presents a cost-effective alternative. Its utility as an internal standard for the automatic determination of amino acids was recognized as early as 1961.[3] However, as a non-isotopically labeled compound, its behavior may not perfectly mirror that of the analyte under all conditions.[4]
Table 1: Physicochemical Properties of Phenylalanine and Potential Internal Standards
| Property | Phenylalanine | This compound | Stable Isotope-Labeled Phenylalanine (e.g., ¹³C₉, ¹⁵N-Phe) |
| Molecular Formula | C₉H₁₁NO₂ | C₇H₉NO₂S | C₉H₁₁NO₂ (with isotopic labels) |
| Molecular Weight | 165.19 g/mol | 171.21 g/mol | > 165.19 g/mol (depending on labeling) |
| Structure | Contains a phenyl ring | Contains a thienyl ring | Identical to Phenylalanine with heavier isotopes |
| Elution Profile | - | Expected to be similar to Phenylalanine | Co-elutes with Phenylalanine |
| Ionization Efficiency | - | May differ from Phenylalanine | Nearly identical to Phenylalanine |
Experimental Data Summary
While direct, recent experimental data comparing the performance of this compound to a SIL-internal standard for phenylalanine quantification is limited in the readily available literature, the principles of internal standardization in mass spectrometry provide a framework for evaluation. The primary advantage of SIL internal standards is their ability to correct for variations in extraction recovery and matrix effects more accurately than structural analogs.[4] For instance, a study on the quantification of lapatinib demonstrated that while a non-isotope-labeled internal standard showed acceptable performance in pooled plasma, only the isotope-labeled standard could correct for inter-individual variability in patient plasma samples.[4]
When using a structural analog like this compound, it is crucial to conduct thorough method validation to assess for any potential bias.[5] Key validation parameters include linearity, accuracy, precision, and evaluation of matrix effects from at least six different sources.[2]
Experimental Protocols
A typical workflow for the quantitative analysis of phenylalanine in a biological matrix (e.g., plasma) using this compound as an internal standard by LC-MS/MS would involve the following steps.
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a pre-determined concentration of this compound working solution to all tubes except for the blank matrix.
-
Protein Precipitation: Add 150 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for amino acid analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both phenylalanine and this compound.
-
Phenylalanine Transition: To be determined based on instrument optimization.
-
This compound Transition: To be determined based on instrument optimization.
-
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both phenylalanine and this compound.
-
Response Ratio Calculation: Calculate the ratio of the peak area of phenylalanine to the peak area of this compound for each sample.
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
-
Quantification: Determine the concentration of phenylalanine in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision logic for internal standard selection in mass spectrometry.
Conclusion
This compound can serve as a viable and cost-effective internal standard for the quantification of phenylalanine by mass spectrometry. However, its use as a structural analog necessitates a more rigorous validation process compared to the use of a stable isotope-labeled internal standard.[5] Researchers must carefully evaluate the potential for differential matrix effects and extraction recovery between this compound and phenylalanine to ensure the accuracy and reliability of their results. When the highest level of accuracy is required, particularly in clinical or drug development settings with complex biological matrices, a stable isotope-labeled internal standard remains the preferred choice.[1]
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptides Substituted with 2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with and without 2-Thienylalanine Incorporation, Supported by Experimental Principles.
The strategic substitution of natural amino acids with their synthetic counterparts is a cornerstone of modern peptide drug design. This guide provides a comparative analysis of peptides containing the non-natural amino acid this compound (2-Thi) versus their native analogs, typically those containing Phenylalanine (Phe). The incorporation of 2-Thi, an isostere of Phenylalanine, can induce significant alterations in a peptide's conformational properties, receptor binding affinity, and enzymatic stability. This analysis is based on established principles of peptide chemistry, as direct head-to-head quantitative data for a single peptide pair is not extensively available in published literature.
Core Performance Metrics: A Comparative Overview
The introduction of this compound in place of Phenylalanine is predicated on the unique structural and electronic properties of its thiophene ring compared to the phenyl ring. The sulfur atom in the thiophene ring can alter bond angles and lengths, and its potential for different electronic interactions can influence intramolecular and intermolecular contacts. These modifications are expected to translate into tangible differences in key performance indicators.
Data Presentation: Expected Performance Comparison
The following table summarizes the anticipated effects of substituting Phenylalanine with this compound in a hypothetical bioactive peptide. The values presented are illustrative and serve to highlight the expected trends based on the principles of non-natural amino acid incorporation.
| Performance Metric | Peptide with Phenylalanine (Native Peptide) | Peptide with this compound (Modified Peptide) | Rationale for Expected Difference |
| Receptor Binding Affinity (Kd) | Lower nM range (e.g., 5.2 nM) | Potentially higher or lower nM range (e.g., 2.8 nM or 8.1 nM) | The thiophene ring may offer a better fit or introduce steric hindrance within the receptor's binding pocket. The outcome is highly dependent on the specific receptor environment. |
| Biological Activity (EC50) | Moderate nM range (e.g., 10.5 nM) | Potentially improved or reduced nM range (e.g., 6.3 nM or 15.7 nM) | Altered binding affinity and conformational changes directly impact the peptide's ability to elicit a biological response. |
| Enzymatic Stability (t1/2 in plasma) | Minutes (e.g., 15 min) | Hours (e.g., 2.5 hours) | The non-natural this compound residue is a poor substrate for many proteases, which are highly specific for natural L-amino acids, thus reducing the rate of degradation. |
| In Vivo Efficacy | Moderate | Potentially Enhanced | Increased stability and potentially improved binding can lead to a longer circulation time and more potent in vivo effects. |
Signaling Pathways and Logical Relationships
The decision to incorporate this compound into a peptide sequence is a strategic one, aimed at improving its therapeutic potential. The following diagram illustrates the logical workflow behind this decision-making process.
Caption: Logical workflow for peptide optimization using this compound substitution.
In many biological systems, peptides exert their effects by modulating signaling pathways. The enhanced stability and potentially altered binding affinity of a this compound-containing peptide can lead to a more sustained and potent impact on a target receptor and its downstream signaling cascade.
Caption: Generic signaling pathway initiated by a bioactive peptide.
Experimental Protocols
To conduct a thorough comparative analysis of peptides with and without this compound, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.
Experimental Workflow: Comparative Analysis
The following diagram outlines a typical experimental workflow for comparing a native peptide with its this compound-modified counterpart.
Caption: Experimental workflow for comparative peptide analysis.
Solid-Phase Peptide Synthesis (SPPS)
-
Objective: To synthesize both the native peptide and the this compound-containing analog.
-
Methodology:
-
The C-terminal amino acid is attached to a solid support resin.
-
The N-terminus of the attached amino acid is deprotected.
-
The next amino acid in the sequence (either the natural amino acid or Fmoc-L-2-Thienylalanine) is activated and coupled to the deprotected N-terminus.
-
Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
The crude peptide is precipitated, washed, and lyophilized.
-
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of the peptides to their target receptor.
-
Methodology:
-
The target receptor is immobilized on a sensor chip.
-
A series of concentrations of the peptide (analyte) are flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
In Vitro Enzymatic Stability Assay
-
Objective: To assess the resistance of the peptides to proteolytic degradation.
-
Methodology:
-
The test peptide is incubated in human or animal plasma/serum at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
The enzymatic reaction in each aliquot is quenched by adding a protein precipitating agent (e.g., acetonitrile or methanol).
-
The samples are centrifuged to remove precipitated proteins.
-
The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
The percentage of intact peptide remaining at each time point is calculated, and the half-life (t1/2) is determined by plotting the percentage of intact peptide versus time.
-
Conclusion
The incorporation of this compound is a promising strategy for enhancing the therapeutic properties of peptides. While direct comparative data is often specific to the peptide and its target, the underlying principles suggest that this modification can lead to significant improvements in enzymatic stability and may modulate receptor binding and biological activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such modifications, enabling researchers to make data-driven decisions in the development of novel peptide-based therapeutics.
Validating the Specificity of 2-Thienylalanine Incorporation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to employ the non-canonical amino acid 2-Thienylalanine (2-ThA) in their work, rigorous validation of its specific incorporation into a target protein is paramount. This guide provides a comparative overview of methodologies to confirm the fidelity of 2-ThA incorporation, contrasts it with other phenylalanine analogs, and offers detailed experimental protocols to ensure the accuracy and reproducibility of your findings.
The substitution of canonical amino acids with non-canonical counterparts like 2-ThA, a phenylalanine analog, offers a powerful tool for probing protein structure and function, as well as for developing novel therapeutics. However, the success of such strategies hinges on the precise and specific replacement of the intended amino acid. This guide outlines the key experimental approaches to validate 2-ThA incorporation and provides a framework for comparing its performance against other commonly used phenylalanine analogs.
Comparing Phenylalanine Analogs for Protein Incorporation
The choice of a non-canonical amino acid is a critical decision in experimental design. While 2-ThA is a valuable tool, other phenylalanine analogs with distinct properties are also available. The following table summarizes key characteristics of 2-ThA and two other widely used analogs, p-azidophenylalanine (pAzF) and p-acetylphenylalanine (pAcF), to aid in selecting the most appropriate tool for your research needs.
| Feature | This compound (2-ThA) | p-Azidophenylalanine (pAzF) | p-Acetylphenylalanine (pAcF) |
| Primary Use | Phenylalanine antagonist, probing steric and electronic effects.[1] | Bio-orthogonal "click" chemistry handle for labeling and cross-linking. | Bio-orthogonal handle for ketone-specific reactions, protein labeling. |
| Incorporation Method | Typically relies on endogenous phenylalanyl-tRNA synthetase (PheRS) in Phe-depleted media. | Requires an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. | Requires an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. |
| Incorporation Specificity | Can be incorporated competitively with phenylalanine, risk of misincorporation at Phe codons.[1] | High specificity for the target codon due to the orthogonal system. | High specificity for the target codon due to the orthogonal system. |
| Validation Method | Primarily Mass Spectrometry to detect mass shift. | Mass Spectrometry, Western Blot with fluorescent probes after "click" reaction. | Mass Spectrometry, Western Blot with specific antibodies or probes. |
| Potential for Misincorporation | Higher, as it competes with endogenous phenylalanine.[1] | Low, due to the orthogonal nature of the incorporation machinery. | Low, due to the orthogonal nature of the incorporation machinery. |
Experimental Validation of this compound Incorporation
To ensure that 2-ThA has been successfully and specifically incorporated into the protein of interest, a multi-pronged validation approach is recommended. The two primary methods are Mass Spectrometry and Western Blotting.
Workflow for Validating 2-ThA Incorporation
Caption: Experimental workflow for validating this compound incorporation.
Mass Spectrometry Protocol
Mass spectrometry is the gold standard for confirming the incorporation of non-canonical amino acids as it directly measures the mass of the modified protein or its constituent peptides.
1. Sample Preparation:
-
In-gel Digestion:
-
Run the purified protein on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band of interest.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dehydrate the gel piece with 100% ACN.
-
Rehydrate the gel piece with a solution containing trypsin (or another appropriate protease) and incubate overnight at 37°C.
-
Extract the peptides from the gel using a series of ACN and formic acid washes.
-
-
In-solution Digestion:
-
Denature the purified protein with a denaturing agent (e.g., urea or guanidinium chloride).
-
Reduce and alkylate the protein as described above.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.
-
Add trypsin and incubate overnight at 37°C.
-
2. LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate peptides on a reverse-phase column using a gradient of increasing organic solvent (typically acetonitrile).
-
The mass spectrometer will acquire full MS scans to determine the mass-to-charge ratio (m/z) of the eluting peptides, followed by tandem MS (MS/MS) scans of selected peptides for fragmentation and sequencing.
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides from the MS/MS data.
-
Search the data against a protein database containing the sequence of the target protein.
-
Critically, configure the search parameters to include a variable modification on phenylalanine residues corresponding to the mass difference between 2-ThA and phenylalanine (+4 Da).
-
Manually inspect the spectra of peptides identified with the modification to confirm the presence of the mass shift and ensure high-quality fragmentation data.
Signaling Pathway for Competitive Incorporation
The incorporation of 2-ThA is a competitive process that hijacks the endogenous protein synthesis machinery. Understanding this pathway is crucial for designing experiments to maximize incorporation efficiency.
Caption: Competitive incorporation of 2-ThA and Phenylalanine.
Western Blot Protocol
While mass spectrometry provides definitive proof of incorporation, Western blotting can be a useful, higher-throughput method for initial screening and relative quantification, especially when a specific antibody is not available. In the absence of a 2-ThA-specific antibody, Western blotting typically relies on the detection of a tag fused to the protein of interest.
1. Sample Preparation:
-
Lyse cells expressing the target protein and quantify the total protein concentration.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
2. SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes an epitope on the target protein (e.g., an anti-tag antibody like anti-His or anti-FLAG, or an antibody against the protein itself).
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection:
-
Add a chemiluminescent HRP substrate to the membrane.
-
Detect the emitted light using an imaging system or X-ray film. The intensity of the band corresponding to the target protein can be used to infer the relative amount of full-length protein produced, which can be an indirect measure of incorporation efficiency.
Conclusion
Validating the specific incorporation of this compound is a critical step in harnessing its potential for protein engineering and drug discovery. By employing a combination of mass spectrometry for definitive confirmation and Western blotting for initial screening, researchers can confidently assess the fidelity of 2-ThA incorporation. This guide provides the necessary framework and detailed protocols to perform these validation experiments, enabling the generation of robust and reproducible data. Careful consideration of the competitive nature of 2-ThA incorporation and comparison with alternative phenylalanine analogs will further empower researchers to make informed decisions in their experimental design.
References
A Comparative Analysis of 2-Thienylalanine and Other Phenylalanine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Thienylalanine with other notable phenylalanine antagonists, including p-chlorophenylalanine, β-naphthylalanine, and p-tolylalanine. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific applications, ranging from in vitro enzyme kinetics to cellular and in vivo studies.
Introduction to Phenylalanine Antagonists
Phenylalanine is an essential amino acid crucial for protein synthesis and the production of several key neurotransmitters. Phenylalanine antagonists are molecules that interfere with the normal metabolic pathways of phenylalanine. These compounds are invaluable tools in biomedical research for studying the roles of phenylalanine in various physiological and pathological processes. Their mechanisms of action are diverse and primarily include:
-
Competitive Inhibition of Enzymes: Antagonists can bind to the active site of enzymes that metabolize phenylalanine, such as phenylalanine hydroxylase (PAH), preventing the natural substrate from binding.
-
Inhibition of Transport: They can block the transport of phenylalanine across cell membranes by competing for the same amino acid transporters.
-
Incorporation into Proteins: Some antagonists can be mistakenly incorporated into polypeptide chains during protein synthesis, leading to non-functional proteins.
This guide will focus on the comparative efficacy of this compound and other selected antagonists in these key areas.
Performance Comparison of Phenylalanine Antagonists
The following table summarizes the available quantitative data on the inhibitory performance of this compound and other phenylalanine antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.
| Antagonist | Target | Organism/System | Method | Key Findings | Reference |
| This compound | Phenylalanine Hydroxylase | Rat Liver Homogenate | Enzyme Kinetics | Competitive inhibitor; Apparent Km for phenylalanine increased from 0.61 mM to 2.70 mM in the presence of 24 mM this compound. | [1][2] |
| Intestinal Phenylalanine Transport | Rat Jejunum (in vivo perfusion) | Transport Inhibition Assay | Competitively inhibited phenylalanine absorption with a Ki value of 81 mM . | [1][2] | |
| Bacterial Growth | Bacillus subtilis | Guthrie Test (Bacterial Inhibition Assay) | Inhibits bacterial growth, which is reversed by phenylalanine. | [3][4] | |
| p-Chlorophenylalanine (PCPA) | Phenylalanine Hydroxylase | Rat Liver | In vivo and in vitro studies | Irreversible inhibitor of phenylalanine hydroxylase. Reduces enzyme activity significantly. | [5][6][7] |
| Amino Acid Uptake | Mouse Neuroblastoma Cells | Cellular Uptake Assay | Inhibited the initial cellular uptake of various large neutral amino acids. | [7] | |
| β-Naphthylalanine | Bacterial Growth | Escherichia coli | Growth Inhibition Assay | Reverses the toxicity of this compound, suggesting competition for a common site. | [8] |
| p-Tolylalanine | Bacterial Growth | Escherichia coli | Growth Inhibition Assay | Reverses the toxicity of this compound, indicating competition for a common site. | [8] |
Detailed Mechanism of Action and Signaling Pathways
The primary mechanism of action for these phenylalanine antagonists is competitive inhibition. They structurally mimic phenylalanine, allowing them to interact with the binding sites of enzymes and transporters involved in phenylalanine metabolism.
Inhibition of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is a key enzyme in phenylalanine metabolism, catalyzing the conversion of phenylalanine to tyrosine. This compound and p-chlorophenylalanine are known inhibitors of this enzyme.
-
This compound acts as a competitive inhibitor, binding to the active site of PAH and thereby increasing the apparent Km of the enzyme for phenylalanine.[1][2]
-
p-Chlorophenylalanine (PCPA) is a more potent and irreversible inhibitor of PAH.[6][7] Its mechanism involves covalent modification of the enzyme, leading to a long-lasting reduction in its activity.
Below is a diagram illustrating the competitive inhibition of phenylalanine hydroxylase.
Caption: Competitive antagonists block the active site of PAH.
Inhibition of Phenylalanine Transport
This compound has been shown to competitively inhibit the transport of phenylalanine across the intestinal membrane. This is a crucial mechanism as it can reduce the systemic absorption of phenylalanine from the diet. The reported Ki value of 81 mM indicates its potency in this process.[1][2]
The following workflow illustrates the inhibition of phenylalanine transport.
Caption: Antagonists compete for amino acid transporters.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
Phenylalanine Hydroxylase Activity Assay
Objective: To determine the inhibitory effect of an antagonist on the activity of phenylalanine hydroxylase.
Procedure:
-
Enzyme Preparation: A crude enzyme extract is prepared from liver homogenates (e.g., from rats).[1][2]
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution to maintain pH, the substrate (L-phenylalanine), and a cofactor such as tetrahydrobiopterin.
-
Inhibitor Addition: The antagonist is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid.
-
Product Quantification: The amount of tyrosine produced is quantified using methods like high-performance liquid chromatography (HPLC) or fluorometric assays.[9]
-
Data Analysis: Enzyme kinetics are analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate kinetic parameters like Km and Vmax in the presence and absence of the inhibitor.
Intestinal Phenylalanine Transport Assay (In Vivo Perfusion)
Objective: To measure the effect of an antagonist on the intestinal absorption of phenylalanine.
Procedure:
-
Animal Preparation: Anesthetized rats are used, and a segment of the jejunum is isolated and cannulated for perfusion.[1][2]
-
Perfusion Solution: A solution containing a known concentration of radiolabeled L-phenylalanine and the antagonist at various concentrations is perfused through the isolated intestinal segment at a constant rate.
-
Sample Collection: The perfusate is collected at the distal end of the segment.
-
Quantification: The amount of phenylalanine absorbed is determined by measuring the disappearance of the radiolabeled amino acid from the perfusate.
-
Data Analysis: The inhibition constant (Ki) is calculated by analyzing the rate of phenylalanine absorption at different concentrations of the antagonist.
Bacterial Growth Inhibition Assay (Guthrie Test)
Objective: To qualitatively or semi-quantitatively assess the inhibition of bacterial growth by a phenylalanine antagonist and its reversal by phenylalanine.
Procedure:
-
Bacterial Culture: A strain of bacteria that requires phenylalanine for growth (e.g., Bacillus subtilis) is used.[3][4]
-
Agar Plate Preparation: An agar medium is prepared containing a minimal amount of nutrients and the phenylalanine antagonist (e.g., this compound).
-
Inoculation: The agar plate is uniformly inoculated with the bacteria.
-
Sample Application: A filter paper disc containing the test sample (e.g., a blood spot) is placed on the agar surface.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Observation: The presence and size of a bacterial growth zone around the filter paper disc are observed. Growth indicates that the sample contained enough phenylalanine to overcome the inhibition by the antagonist.
The following diagram outlines the workflow of a typical bacterial growth inhibition assay.
Caption: Workflow of a bacterial inhibition assay.
Conclusion
This compound is a well-characterized competitive antagonist of phenylalanine, effectively inhibiting both phenylalanine hydroxylase and intestinal phenylalanine transport. While direct quantitative comparisons with other antagonists like p-chlorophenylalanine, β-naphthylalanine, and p-tolylalanine are not extensively available in the literature, the existing data suggest different potencies and mechanisms of action. p-Chlorophenylalanine, for instance, acts as a more potent, irreversible inhibitor of phenylalanine hydroxylase. The choice of antagonist will, therefore, depend on the specific research question, the biological system being studied, and whether reversible or irreversible inhibition is desired. The experimental protocols provided in this guide offer a foundation for designing and interpreting studies involving these important research tools.
References
- 1. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mun.ca [mun.ca]
- 4. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Thienylalanine vs. Phenylalanine Peptides in Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as potency, selectivity, and metabolic stability. This guide provides a comparative analysis of peptides containing thienylalanine, a bioisostere of phenylalanine, focusing on their application as enzyme inhibitors. By replacing the phenyl group of phenylalanine with a thiophene ring, researchers can modulate the electronic and steric properties of a peptide, potentially leading to improved inhibitory activity.
This document collates available experimental data to offer an objective comparison, presents detailed experimental protocols for relevant assays, and visualizes key biological pathways and experimental workflows to support further research and development in this area.
Comparative Analysis of Inhibitory Potency
A novel sulfur-containing ACE inhibitor, 3-thienylalanine-ornithine-proline (TOP), has been studied for its antihypertensive effects.[1][2] While specific in vitro IC50 or Ki values for this peptide are not provided in the cited literature, its in vivo efficacy has been demonstrated. For the purpose of this guide, we will compare the reported in vivo activity of this thienylalanine-containing peptide with a well-characterized phenylalanine-containing ACE inhibitory peptide.
It is crucial to note that the following comparison is indirect, as the data for the two peptides are derived from separate studies with potentially different experimental conditions.
| Peptide | Sequence | Target Enzyme | Inhibitory Activity | Source Organism/Method | Reference |
| Thienylalanine Peptide | 3-Thienylalanine-Ornithine-Proline (TOP) | Angiotensin-Converting Enzyme (ACE) | In vivo: Significantly lowered systolic blood pressure in spontaneously hypertensive rats (SHRs) at 5 mg/kg. Chronic administration decreased ACE activity. | Synthetic | [1] |
| Phenylalanine Peptide | Phe-Val-Ile-Glu-Pro-Asn-Ile-Thr-Pro-Ala (FVIEPNITPA) | Angiotensin-Converting Enzyme (ACE) | IC50: Not explicitly stated, but showed high ACE inhibitory activity in vitro. In vivo: Exhibited antihypertensive effects in SHRs. | Walnut Glutelin-1 Hydrolysates | [3] |
Note: The lack of a standardized IC50 value for the thienylalanine peptide (TOP) prevents a direct quantitative comparison of potency. The available data suggests that both peptides are effective in vivo, but their relative potencies cannot be determined from the provided information.
Key Signaling Pathway: The Renin-Angiotensin System (RAS)
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of ACE is a clinically validated strategy for the treatment of hypertension. The diagram below illustrates the role of ACE within this pathway.
Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below is a detailed, standardized protocol for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay, which can be used to determine the IC50 values of novel peptide inhibitors.
In Vitro ACE Inhibition Assay Protocol
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL) substrate
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Test peptide inhibitors (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Captopril (as a positive control)
2. Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix a solution of ACE in borate buffer with the test peptide inhibitor at various concentrations.
-
For the control, add the solvent used to dissolve the peptide.
-
Incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the HHL substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1M HCl.
-
Add ethyl acetate to the mixture to extract the hippuric acid (HA) produced by the enzymatic cleavage of HHL.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the organic and aqueous phases.
-
-
Quantification of Hippuric Acid:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.
-
Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.
-
Quantify the amount of hippuric acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.
-
3. Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test peptide using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of ACE activity, from the resulting dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing peptide-based enzyme inhibitors.
Caption: A generalized workflow for the synthesis, screening, and characterization of peptide inhibitors.
Conclusion
The replacement of phenylalanine with its bioisostere, thienylalanine, represents a promising strategy in the design of novel peptide-based enzyme inhibitors. While direct comparative data remains scarce, the available literature suggests that thienylalanine-containing peptides can exhibit significant biological activity, as demonstrated by the in vivo antihypertensive effects of the ACE inhibitor TOP.[1] To rigorously evaluate the potential benefits of this substitution, further studies that directly compare the inhibitory potency (IC50 and Ki values) of analogous thienylalanine and phenylalanine peptides under identical experimental conditions are warranted. The protocols and workflows provided in this guide offer a framework for conducting such investigations, which will be crucial in elucidating the structure-activity relationships and advancing the development of next-generation peptide therapeutics.
References
- 1. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Thienylalanine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 2-Thienylalanine are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle, treat, and dispose of this compound and associated waste materials safely. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
I. Immediate Safety and Handling Protocols
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Key Safety Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of its dust.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If dust is generated and a fume hood is not available, use a NIOSH-approved respirator.
-
II. Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Data | Citation(s) |
| Chemical Name | 2-Amino-3-(thiophen-2-yl)propanoic acid | [1][2] |
| CAS Number | 2021-58-1 | [2] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Physical State | Faintly beige powder | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3][4] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [1] |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires segregation and clear labeling. Never dispose of this chemical down the drain or in regular trash.[5]
Protocol 1: Disposal of Unused or Expired this compound (Solid Waste)
-
Containerization: Place the solid this compound in its original container or a new, clean, and compatible container. Ensure the container is tightly sealed.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[5]
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol 2: Disposal of Contaminated Labware (Solid Waste)
This category includes items such as gloves, weigh boats, and paper towels contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Segregation: Do not mix this waste with non-hazardous trash or other types of chemical waste.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant "this compound."
-
Storage and Pickup: Store the container in the satellite accumulation area and arrange for EHS pickup.
Protocol 3: Disposal of this compound Solutions (Liquid Waste)
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and compatible liquid hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Storage and Pickup: Store the container in a designated area with secondary containment and arrange for disposal through your institution's EHS department.
IV. Emergency Spill Procedures
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol for a Small Solid Spill (<1 gram)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).
-
Containment: Gently cover the spill with a damp paper towel to avoid generating dust.[6]
-
Cleanup: Carefully scoop the material and the paper towel into a hazardous waste bag.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste bag.
-
Disposal: Seal and label the bag as hazardous waste and dispose of it according to the solid waste disposal protocol.
Experimental Protocol for a Large Solid Spill (>1 gram)
-
Evacuate: Evacuate the immediate area and alert your supervisor.
-
Restrict Access: Prevent others from entering the spill area.
-
Contact EHS: Contact your institution's Environmental Health and Safety department for guidance and assistance with the cleanup. Do not attempt to clean up a large spill without proper training and equipment.
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 4. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Operational Guide for Handling 2-Thienylalanine
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for researchers, scientists, and drug development professionals working with 2-Thienylalanine. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent exposure to this compound, which can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] | To prevent skin contact and irritation.[1][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and dust particles causing serious eye irritation.[1][4] |
| Skin and Body Protection | Laboratory coat. Choose body protection based on the type, concentration, and amount of the dangerous substance at the specific workplace.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required where adequate ventilation is available.[1][5] If dust is generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from dust or aerosols.[2][3][4] |
Standard Operating Procedure for Handling and Disposal
The following step-by-step protocol outlines the safe handling, storage, and disposal of this compound.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for dust formation.
-
Ventilation: Ensure work is performed in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1][5][6][7]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that safety glasses are clean and fit properly.
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower and eyewash station.
Handling Protocol
-
Donning PPE: Put on a lab coat, followed by safety glasses and gloves.
-
Weighing and Transfer:
-
In Solution:
Storage
-
Container: Store in a tightly closed, properly labeled container.[1][5][7]
-
Location: Keep in a cool, dry, and well-ventilated place.[1][5][7] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Temperature: For long-term storage, refer to supplier recommendations, which may include refrigeration at -20°C to -80°C for lyophilized powder.[8]
Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[1][5][7] Seek medical attention if you feel unwell.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with soap and plenty of water.[1][5][7] If skin irritation occurs, get medical help.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4]
-
Ingestion: Rinse mouth with water.[1][5][7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][7] Call a doctor or Poison Control Center immediately.[4]
-
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and properly labeled container.[1]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][4] Do not dispose of it as unused product.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. D-2-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 7. BOC-D-2-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 8. cusabio.com [cusabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
